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  • Product: N-benzyl-5-bromopyrimidin-2-amine
  • CAS: 38373-55-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-benzyl-5-bromopyrimidin-2-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of N-benzyl-5-bromopyrim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of N-benzyl-5-bromopyrimidin-2-amine. The information is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

N-benzyl-5-bromopyrimidin-2-amine is a synthetic organic compound featuring a pyrimidine ring substituted with a benzylamino group and a bromine atom. Its structure suggests potential for diverse chemical reactions and biological activities.

Table 1: Physicochemical Properties of N-benzyl-5-bromopyrimidin-2-amine and its Precursor

PropertyN-benzyl-5-bromopyrimidin-2-amine2-Amino-5-bromopyrimidine (Precursor)
CAS Number 38373-55-67752-82-1
Molecular Formula C₁₁H₁₀BrN₃C₄H₄BrN₃
Molecular Weight 264.12 g/mol 174.00 g/mol
Melting Point Data not available241-243 °C
Boiling Point Data not available340.7±34.0 °C at 760 mmHg
Physical Form SolidWhite to light beige crystalline powder, crystals, or flakes
Solubility Data not availableSlightly soluble in DMSO and Methanol (heated)
Structure

The chemical structure of N-benzyl-5-bromopyrimidin-2-amine consists of a central pyrimidine ring. A benzyl group is attached via a secondary amine at the 2-position, and a bromine atom is at the 5-position.

Chemical Structure:

Caption: Synthetic workflow for N-benzyl-5-bromopyrimidin-2-amine.

Biological Activity and Signaling Pathways

The N-benzylpyrimidin-2-amine scaffold is present in molecules that have been investigated for their potential as inhibitors of key cellular enzymes, suggesting that N-benzyl-5-bromopyrimidin-2-amine may exhibit similar activities.

Histone Deacetylase (HDAC) Inhibition

Derivatives of N-benzylpyrimidin-2-amine have been explored as inhibitors of histone deacetylases (HDACs). [1]HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. [2]Inhibition of HDACs can result in hyperacetylation of histones, leading to a more relaxed chromatin structure and the expression of tumor suppressor genes. [2]

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC Histone Deacetylase (HDAC) Histones Deacetylated Histones (Condensed Chromatin) HDAC->Histones Histones_Ac Acetylated Histones (Relaxed Chromatin) Histones_Ac->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones_Ac->Gene_Expression Activation Histones->Gene_Expression Repression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression->Cell_Cycle_Arrest N_benzyl_5_bromopyrimidin_2_amine N-benzyl-5-bromopyrimidin-2-amine (Potential Inhibitor) N_benzyl_5_bromopyrimidin_2_amine->HDAC Inhibition

Caption: Potential HDAC inhibition pathway.

USP1/UAF1 Deubiquitinase Inhibition

The N-benzyl-pyrimidine-2-amine core is also found in inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. [3]This complex plays a crucial role in the DNA damage response by deubiquitinating key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2). [3]Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated PCNA and FANCD2, which can impair DNA repair pathways and induce apoptosis in cancer cells. [3]

USP1_UAF1_Inhibition_Pathway cluster_nucleus_dna Nucleus (DNA Damage Response) USP1_UAF1 USP1/UAF1 Complex PCNA PCNA USP1_UAF1->PCNA FANCD2 FANCD2 USP1_UAF1->FANCD2 PCNA_Ub Ubiquitinated PCNA PCNA_Ub->USP1_UAF1 Deubiquitination DNA_Repair DNA Damage Repair PCNA_Ub->DNA_Repair Impairment FANCD2_Ub Ubiquitinated FANCD2 FANCD2_Ub->USP1_UAF1 Deubiquitination FANCD2_Ub->DNA_Repair Impairment Apoptosis Apoptosis DNA_Repair->Apoptosis Inhibition N_benzyl_5_bromopyrimidin_2_amine_usp1 N-benzyl-5-bromopyrimidin-2-amine (Potential Inhibitor) N_benzyl_5_bromopyrimidin_2_amine_usp1->USP1_UAF1 Inhibition

Caption: Potential USP1/UAF1 inhibition pathway.

Conclusion

N-benzyl-5-bromopyrimidin-2-amine is a compound of interest for further investigation in drug discovery and development. Its structural features and the known biological activities of related compounds suggest its potential as a modulator of important cellular pathways, such as those governed by HDACs and deubiquitinases. The experimental protocols and biological context provided in this guide offer a foundation for future research into the therapeutic applications of this and similar molecules. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and confirm its biological targets and mechanism of action.

References

Exploratory

An In-Depth Technical Guide to the Synthesis of N-benzyl-5-bromopyrimidin-2-amine from 2-amino-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of N-benzyl-5-bromopyrimidin-2-amine, a valuable intermediate in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-5-bromopyrimidin-2-amine, a valuable intermediate in medicinal chemistry and drug discovery. The document outlines two primary synthetic strategies starting from 2-amino-5-bromopyrimidine: direct N-alkylation and the Buchwald-Hartwig amination. Detailed experimental protocols for each method are provided, along with a summary of expected quantitative data based on analogous transformations. This guide is intended to equip researchers with the necessary information to successfully synthesize and utilize this important chemical entity.

Introduction

N-benzyl-5-bromopyrimidin-2-amine is a heterocyclic compound that serves as a versatile building block in the development of novel therapeutic agents. The pyrimidine core is a common motif in a wide range of biologically active molecules, and the presence of the bromo- and N-benzyl substituents provides handles for further chemical modifications and structure-activity relationship (SAR) studies. This guide details the chemical synthesis of this target molecule from the readily available starting material, 2-amino-5-bromopyrimidine.

Synthetic Pathways

Two principal and reliable methods for the synthesis of N-benzyl-5-bromopyrimidin-2-amine are presented:

  • Method A: Direct N-Alkylation with Benzyl Bromide. This is a classical and straightforward approach involving the nucleophilic substitution of benzyl bromide by the amino group of 2-amino-5-bromopyrimidine.

  • Method B: Palladium-Catalyzed Buchwald-Hartwig Amination. A modern and highly versatile cross-coupling reaction that forms the C-N bond between 2-amino-5-bromopyrimidine and benzylamine using a palladium catalyst.

The choice of method may depend on factors such as substrate scope, functional group tolerance, and available laboratory resources.

Experimental Protocols

Synthesis of Starting Material: 2-amino-5-bromopyrimidine

The starting material, 2-amino-5-bromopyrimidine, can be synthesized from 2-aminopyrimidine via electrophilic bromination.

Reaction Scheme:

Experimental Protocol:

To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield 2-amino-5-bromopyrimidine.[1]

Method A: Direct N-Alkylation

Reaction Scheme:

/ \ / CBr CH CBr CH

Caption: Workflow for Direct N-Alkylation.

Catalytic Cycle: Buchwald-Hartwig Amination

A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(Br)L2 B->C D Ligand Exchange C->D E Ar-Pd(II)(NHBn)L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-NHBn F->G H ArBr H->B I BnNH2 I->D

Caption: Buchwald-Hartwig Catalytic Cycle.

Conclusion

This technical guide has detailed two effective methods for the synthesis of N-benzyl-5-bromopyrimidin-2-amine from 2-amino-5-bromopyrimidine. Both direct N-alkylation and the Buchwald-Hartwig amination are viable routes, with the latter potentially offering higher yields and broader substrate scope. The provided experimental protocols and expected data serve as a solid foundation for researchers to undertake the synthesis of this important chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific applications in drug discovery and development.

References

Foundational

An In-depth Technical Guide to the Spectroscopic Data of N-benzyl-5-bromopyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-benzyl-5-bromopyrimidin-2-amine. Due to the limited avai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-benzyl-5-bromopyrimidin-2-amine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its constituent fragments: the benzylamine moiety and the 5-bromopyrimidin-2-amine core. The methodologies for obtaining such data are also detailed, providing a framework for the synthesis and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-benzyl-5-bromopyrimidin-2-amine. These predictions are derived from known spectral data of benzylamine and 2-amino-5-bromopyrimidine, and are intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30s2HH-4, H-6 (pyrimidine)
~7.40 - 7.25m5HPhenyl-H
~5.50br s1HNH
~4.65d2HCH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~162.0C-2 (pyrimidine)
~158.0C-4, C-6 (pyrimidine)
~138.0C-ipso (phenyl)
~129.0C-ortho (phenyl)
~128.0C-para (phenyl)
~127.5C-meta (phenyl)
~108.0C-5 (pyrimidine)
~48.0CH₂

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch
~1620StrongC=N stretch (pyrimidine ring)
~1580StrongC=C stretch (pyrimidine ring)
1490, 1450MediumC=C stretch (phenyl ring)
~1340MediumC-N stretch
~1020StrongC-Br stretch
740, 700StrongAromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
263/265High[M]⁺ (Molecular ion peak with bromine isotopes)
184Medium[M - Br]⁺
172/174Medium[5-bromopyrimidin-2-amine]⁺
91Very High[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺

Experimental Protocols

The following are hypothetical but detailed experimental protocols for the synthesis and spectroscopic analysis of N-benzyl-5-bromopyrimidin-2-amine, based on established chemical literature.

Synthesis of N-benzyl-5-bromopyrimidin-2-amine

This procedure is adapted from general N-arylation methods.

Materials:

  • 2-amino-5-bromopyrimidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-5-bromopyrimidin-2-amine.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer using a potassium bromide (KBr) pellet. The sample would be finely ground with KBr and pressed into a thin pellet.

Mass Spectrometry: The mass spectrum would be obtained on a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe.

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-amino-5-bromopyrimidine + Benzyl bromide reaction N-benzylation (K₂CO₃, DMF, 80°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-benzyl-5-bromopyrimidin-2-amine purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms

Caption: Synthetic and analytical workflow for N-benzyl-5-bromopyrimidin-2-amine.

logical_relationship cluster_constituents Constituent Moieties cluster_spectroscopy Spectroscopic Signatures compound N-benzyl-5-bromopyrimidin-2-amine benzyl Benzyl Group compound->benzyl pyrimidine 5-bromo-2-aminopyrimidine compound->pyrimidine benzyl_signals Aromatic & CH₂ signals benzyl->benzyl_signals pyrimidine_signals Heteroaromatic signals pyrimidine->pyrimidine_signals

Caption: Relationship between molecular structure and spectroscopic signals.

Exploratory

An In-depth Technical Guide to 2-Benzylamino-5-bromopyrimidine (CAS 38373-55-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Benzylamino-5-bromopyrimidine is a heterocyclic organic compound belonging to the aminopyrimidine class. The pyrimidine core is a fundamental...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylamino-5-bromopyrimidine is a heterocyclic organic compound belonging to the aminopyrimidine class. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, making them a subject of interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the known properties, handling, and potential applications of 2-Benzylamino-5-bromopyrimidine.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of 2-Benzylamino-5-bromopyrimidine. The following tables summarize the available information from various chemical suppliers and databases.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 38373-55-6
Molecular Formula C₁₁H₁₀BrN₃
Molecular Weight 264.12 g/mol
IUPAC Name N-benzyl-5-bromopyrimidin-2-amine
Synonyms N-Benzyl-5-bromopyrimidin-2-amine
InChI Key SEJMYSXXRMYOGT-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValueSource
Appearance White to light yellow powder/crystal[2]
Purity 98%[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in chloroform.[4] Insoluble in water.[4][4]

Synthesis and Analytical Protocols

Detailed experimental protocols for the synthesis and analysis of 2-Benzylamino-5-bromopyrimidine are not extensively published. However, general methods for the synthesis of related aminopyrimidines can be adapted.

Synthesis

A plausible synthetic route would involve the nucleophilic substitution of a halogenated pyrimidine with benzylamine. A common precursor, 2-amino-5-bromopyrimidine, can be synthesized from 2-aminopyrimidine by bromination using N-bromosuccinimide in acetonitrile.

General Experimental Protocol for N-benzylation (Hypothetical):

  • To a solution of 2-amino-5-bromopyrimidine (1 equivalent) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., NaH, K₂CO₃) (1.1-1.5 equivalents) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add benzyl bromide or benzyl chloride (1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Benzylamino-5-bromopyrimidine.

Analytical Methods

Purity and identity can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Detection: Mass spectrometry (electron ionization).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) would be used to confirm the chemical structure.

Workflow for Analysis:

G General Workflow for Purity and Structural Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation dissolve Dissolve in appropriate solvent filter Filter through 0.45 µm filter dissolve->filter hplc HPLC for Purity filter->hplc gcms GC-MS for Identity and Volatile Impurities filter->gcms nmr NMR for Structural Confirmation filter->nmr purity_calc Calculate Purity from HPLC hplc->purity_calc structure_confirm Confirm Structure from NMR and MS gcms->structure_confirm nmr->structure_confirm

Caption: General workflow for the analysis of 2-Benzylamino-5-bromopyrimidine.

Handling and Safety

The following information is derived from available Safety Data Sheets (SDS). Users should always consult the specific SDS for the product they are using.

Table 3: Hazard Information

HazardDescription
GHS Pictograms Warning
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
Precautionary Statements Wash hands thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Handling and Storage:

  • Handling: Handle in a well-ventilated area. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[6]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[6]

  • Incompatible Materials: Strong oxidizing agents.[5]

Biological Activity and Potential Applications

Potential Areas of Biological Activity (based on related compounds):

  • Antimicrobial Activity: Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties.[1]

  • Antinociceptive and Anti-inflammatory Activity: Some substituted pyrimidines have shown analgesic and anti-inflammatory effects.[6]

  • Anticancer Activity: The pyrimidine ring is a core structure in many anticancer drugs. Aminopyrimidine derivatives have been investigated for their potential to inhibit cancer cell proliferation.[7]

  • Kinase Inhibition: Substituted aminopyrimidines are known to be potent inhibitors of various protein kinases, which are key targets in cancer and inflammatory diseases.

  • Central Nervous System (CNS) Activity: Certain aminopyrimidines have been explored as agonists or antagonists of CNS receptors, such as serotonin receptors.[8]

Mechanism of Action (Hypothetical):

Given the lack of specific data, any proposed mechanism of action would be speculative. However, based on the activities of related compounds, 2-Benzylamino-5-bromopyrimidine could potentially act as a competitive inhibitor of enzymes or as a ligand for receptors involved in various signaling pathways. The benzyl and bromo substituents would modulate the compound's lipophilicity and electronic properties, influencing its binding affinity and specificity for biological targets.

Proposed Inflammation-Cancer Crosstalk Pathway (General):

The following diagram illustrates a generalized signaling pathway involved in inflammation-driven cancer, a common target for pyrimidine-based inhibitors. It is important to note that the specific interaction of 2-Benzylamino-5-bromopyrimidine with these pathways has not been experimentally determined.

G Generalized Inflammation-Cancer Signaling Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_effects Cellular Effects stimuli Infection, Injury, etc. cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) stimuli->cytokines nfkb NF-κB Pathway proliferation Increased Cell Proliferation nfkb->proliferation survival Enhanced Cell Survival nfkb->survival stat3 STAT3 Pathway angiogenesis Angiogenesis stat3->angiogenesis metastasis Metastasis stat3->metastasis cytokines->nfkb cytokines->stat3

Caption: A simplified diagram of signaling pathways linking inflammation and cancer.

Conclusion

2-Benzylamino-5-bromopyrimidine is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery, given the established biological importance of the aminopyrimidine scaffold. While there is a current lack of specific data on its biological activity and detailed experimental protocols, this guide provides a summary of its known properties and a framework for future research. Further studies are warranted to elucidate its pharmacological profile and potential therapeutic applications.

References

Foundational

The Rising Therapeutic Potential of Substituted N-benzylpyrimidin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The N-benzylpyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, kinase inhibitory, and antimicrobial properties of these versatile compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted N-benzylpyrimidin-2-amine derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation. Key areas of investigation include histone deacetylase (HDAC) inhibition and the modulation of the ubiquitin-proteasome system.

Histone Deacetylase (HDAC) Inhibition

A series of substituted N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as potent HDAC inhibitors.[1] Several of these compounds exhibit potent in vitro HDAC inhibitory activities and demonstrate significant antiproliferative effects against various tumor cell lines. Notably, some derivatives show enzymatic inhibitory activity comparable to the known HDAC inhibitor SAHA, coupled with superior antiproliferative activities.[1]

Table 1: Anticancer Activity of Selected N-benzylpyrimidin-2-amine Derivatives

Compound IDTarget/AssayCell LineIC50 / GI50 (µM)Reference
HDAC Inhibitors
6aHDAC Inhibition-Comparable to SAHA[1]
6dHDAC Inhibition-Comparable to SAHA[1]
8aHDAC Inhibition-Comparable to SAHA[1]
8cHDAC Inhibition-Comparable to SAHA[1]
8fHDAC Inhibition-Comparable to SAHA[1]
USP1/UAF1 Inhibitors
ML323 (70)USP1/UAF1 Inhibition-Nanomolar potency[2][3]
12USP1/UAF1 Inhibition-3.7[3]
16USP1/UAF1 Inhibition-1.9[3]
17USP1/UAF1 Inhibition-1.1[3]
28USP1/UAF1 Inhibition-0.18[3]
38USP1/UAF1 Inhibition-0.07[3]
General Antiproliferative
11aAntiproliferativeHEPG2, MCF7, HCT-1160.7[4]
5aAntiproliferativeMDA-MB-23184.0[5]
5bAntiproliferativeMDA-MB-23139.6[5]
USP1/UAF1 Deubiquitinase Inhibition

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with UAF1 (USP1-associated factor 1), is a key regulator of the DNA damage response and a promising target for anticancer therapies.[2] Medicinal chemistry efforts have led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as ML323, which exhibit nanomolar inhibitory potency against the USP1/UAF1 complex.[2][3] A strong correlation has been demonstrated between the IC50 values for USP1/UAF1 inhibition and cellular activity in non-small cell lung cancer cells, including increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival.[2]

Signaling Pathways in Cancer

HDAC_Pathway

USP1_UAF1_Pathway

Kinase Inhibition: Targeting Cellular Signaling Cascades

N-benzylpyrimidin-2-amine derivatives have also been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and other diseases.

Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication, and its aberrant expression is linked to tumorigenesis. Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors. For instance, compound 8h has demonstrated high PLK4 inhibitory activity with an IC50 of 0.0067 µM and exhibits excellent antiproliferative activity against breast cancer cells.[6]

Janus Kinase 2 (JAK2) Inhibition

The JAK/STAT signaling pathway is frequently activated in myeloproliferative neoplasms, often due to a V617F mutation in JAK2. N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as selective JAK2 inhibitors. Compound 13ac, for example, shows excellent potency against JAK2 kinase with an IC50 of 3 nM and effectively inhibits the growth of cells with the JAK2V617F mutation.[7]

Table 2: Kinase Inhibitory Activity of Selected N-benzylpyrimidin-2-amine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
PLK4 Inhibitors
3bPLK40.0312[6]
8hPLK40.0067[6]
JAK2 Inhibitors
13acJAK20.003[7]
Signaling Pathways in Kinase Inhibition

PLK4_Pathway

JAK2_STAT_Pathway

Antimicrobial Activity

The N-benzylpyrimidin-2-amine scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Selected N-benzylpyrimidin-2-amine Derivatives

Compound IDOrganismActivity MetricValueReference
11bCandida albicans-Most active in series[4]
6cS. aureusMIC125 µg/mL[8]
6hS. aureus-Active[8]
6mS. aureusMIC500 µg/mL[8]
6hE. coli-Active[8]
6mE. coliMIC500 µg/mL[8]

Experimental Protocols

General Synthesis of N-benzylpyrimidin-2-amine Derivatives

A common synthetic route involves the condensation of a substituted pyrimidine with a corresponding benzylamine derivative. For example, the reaction of 2,4-dichloropyrimidine with a substituted benzylamine can yield the N-benzylpyrimidin-2-amine core, which can be further modified, for instance, through a Suzuki coupling with a boronic acid to introduce additional diversity.

Synthesis_Workflow Start 2,4-Dichloropyrimidine Intermediate N-benzyl-4-chloropyrimidin-2-amine Start->Intermediate + Reagent1 Substituted Benzylamine Reagent1->Intermediate Final_Product Substituted N-benzylpyrimidin-2-amine Derivative Intermediate->Final_Product Suzuki Coupling Reagent2 Boronic Acid Reagent2->Final_Product

In Vitro Kinase Inhibition Assay (Example: PLK4)
  • Reagents and Materials:

    • Recombinant human PLK4 enzyme

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • ATP solution

    • Peptide substrate (e.g., a generic serine/threonine kinase substrate)

    • Test compounds (N-benzylpyrimidin-2-amine derivatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 1 µL) of the compound dilutions to the assay wells.

    • Prepare a kinase/substrate mixture in kinase buffer and add to the wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the kinase reaction by adding a solution of ATP in kinase buffer.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Deubiquitinase (DUB) Inhibition Assay (Example: USP1/UAF1)
  • Reagents and Materials:

    • Recombinant human USP1/UAF1 complex

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

    • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

    • Test compounds dissolved in DMSO

    • Black 384-well assay plates

    • Fluorescence plate reader

  • Procedure:

    • Add diluted test compounds to the assay wells.

    • Add the USP1/UAF1 enzyme complex to the wells and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the Ubiquitin-AMC substrate.

    • Monitor the increase in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) over time at 37°C.

    • Determine the initial reaction velocity for each well.

    • Calculate the percent inhibition and IC50 values as described for the kinase assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Reagents and Materials:

    • Bacterial or fungal strains

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds dissolved in DMSO

    • 96-well microtiter plates

    • Standard antimicrobial agents (positive controls)

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare two-fold serial dilutions of the test compounds in the growth medium in the microtiter plate.

    • Inoculate each well with the microbial suspension.

    • Include positive (no drug) and negative (no inoculum) growth controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The substituted N-benzylpyrimidin-2-amine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, kinase inhibitory, and antimicrobial effects, underscore the importance of continued research in this area. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds from the laboratory to clinical applications. Further optimization of this scaffold holds the potential to yield next-generation therapeutics with improved efficacy and safety profiles.

References

Exploratory

N-Benzyl-5-bromopyrimidin-2-amine: A Privileged Fragment in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The N-benzyl-5-bromopyrimidin-2-amine core is a significant fragment in medicinal chemistry, serving as a versatile...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl-5-bromopyrimidin-2-amine core is a significant fragment in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective inhibitors of various therapeutic targets. Its unique structural features, including a hydrogen bond donor and acceptor in the aminopyrimidine moiety, a hydrophobic benzyl group for potential π-π stacking or hydrophobic interactions, and a bromine atom that can be utilized for further chemical modifications or to exploit halogen bonding, make it an attractive starting point for fragment-based drug discovery (FBDD). This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important chemical entity.

Synthesis of the Core Fragment

The synthesis of N-benzyl-5-bromopyrimidin-2-amine is typically achieved through a nucleophilic aromatic substitution reaction. The key starting material, 2-amino-5-bromopyrimidine, is readily accessible and can be prepared via the bromination of 2-aminopyrimidine.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine

This protocol is adapted from a method described by ChemicalBook.[1]

Materials:

  • 2-Aminopyrimidine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Ice bath

Procedure:

  • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the cooled solution while stirring.

  • Allow the reaction mixture to stir in the dark at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with water.

  • Collect the solid by vacuum filtration and dry in vacuo to yield 2-amino-5-bromopyrimidine.

Experimental Protocol: Synthesis of N-Benzyl-5-bromopyrimidin-2-amine

This generalized protocol is based on standard methods for the N-alkylation of aminopyrimidines.

Materials:

  • 2-Amino-5-bromopyrimidine

  • Benzyl bromide

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq) at room temperature.

  • Stir the mixture for a short period to allow for the formation of the corresponding anion.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-5-bromopyrimidin-2-amine.

Biological Activities and Therapeutic Potential

The N-benzyl-5-bromopyrimidin-2-amine scaffold has been incorporated into molecules targeting a range of enzymes implicated in diseases such as cancer. The following sections detail its application in the development of inhibitors for key biological targets.

USP1/UAF1 Deubiquitinase Inhibition

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of the DNA damage response and has emerged as a promising target for cancer therapy.[2][3] Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 complex, demonstrating nanomolar efficacy.[2][3] The N-benzyl-5-bromopyrimidin-2-amine fragment serves as a crucial building block for these inhibitors.

Quantitative Data: USP1/UAF1 Inhibition by N-Benzyl-2-phenylpyrimidin-4-amine Analogs

The following table summarizes the structure-activity relationship (SAR) data for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, highlighting the importance of the N-benzyl moiety and substitutions on the pyrimidine ring.[2]

Compound IDR Group on PyrimidineIC50 (µM) for USP1/UAF1 Inhibition
37 H0.13
38 5-Methyl0.07

Data extracted from J. Med. Chem. 2014, 57, 19, 8099–8110.[2]

Experimental Protocol: USP1/UAF1 Inhibition Assay

This protocol is based on the quantitative high-throughput screen described for the evaluation of N-benzyl-2-phenylpyrimidin-4-amine derivatives.[2]

Materials:

  • Purified USP1/UAF1 enzyme complex

  • Ubiquitin-rhodamine110-glycine (Ub-Rho) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.8, 0.5 mM EDTA, 100 mM NaCl, 1 mM TCEP, 0.1 mg/ml BSA, and 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Dispense test compounds at various concentrations into the wells of a 384-well plate.

  • Add the USP1/UAF1 enzyme solution to each well.

  • Incubate the plates for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the Ub-Rho substrate solution.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Signaling Pathway

USP1_Pathway cluster_0 DNA Damage cluster_1 DNA Damage Response cluster_2 Inhibition DNA_Lesion DNA Lesion RAD18 RAD18 (E3 Ligase) DNA_Lesion->RAD18 activates PCNA PCNA Ub_PCNA Monoubiquitinated PCNA PCNA->Ub_PCNA TLS_Polymerase Translesion Synthesis Polymerase Ub_PCNA->TLS_Polymerase recruits RAD18->PCNA monoubiquitinates USP1_UAF1 USP1/UAF1 Complex USP1_UAF1->Ub_PCNA deubiquitinates DNA_Repair DNA Repair TLS_Polymerase->DNA_Repair N_benzyl_5_bromopyrimidin_2_amine N-benzyl-5-bromopyrimidin- 2-amine Fragment N_benzyl_5_bromopyrimidin_2_amine->USP1_UAF1 inhibits

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy.[4] N-benzylpyrimidin-2-amine derivatives have been designed and synthesized as potent HDAC inhibitors, demonstrating significant antiproliferative activity against tumor cells.[4]

Quantitative Data: HDAC Inhibition by N-benzylpyrimidin-2-amine Derivatives

A study on substituted N-benzylpyrimidin-2-amine derivatives as HDAC inhibitors provided the following data for some of the lead compounds.[4]

Compound IDHDAC1 IC50 (µM)HCT-116 IC50 (µM)
6a 0.181.8
6d 0.151.5
8a 0.222.1
8c 0.191.7
SAHA (control) 0.162.5

Data extracted from Chem Biol Drug Des. 2017 Nov;90(5):936-942.[4]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This is a generalized protocol for a fluorometric HDAC activity assay.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Add the HDAC enzyme and test compound at various concentrations to the wells of a 96-well plate.

  • Incubate for a defined period at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for a further period to allow for deacetylation.

  • Stop the reaction and initiate fluorescence development by adding the developer solution.

  • Incubate at 37°C to allow for cleavage of the deacetylated substrate and release of the fluorophore.

  • Measure the fluorescence intensity.

  • Calculate IC50 values from the dose-response curves.

Signaling Pathway

HDAC_Pathway cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Inhibition Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription promotes HAT HAT HAT->Histones acetylates HDAC HDAC HDAC->Acetylated_Histones deacetylates Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, BAX) Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis induces Gene_Transcription->Tumor_Suppressor_Genes activates N_benzyl_5_bromopyrimidin_2_amine N-benzyl-5-bromopyrimidin- 2-amine Fragment N_benzyl_5_bromopyrimidin_2_amine->HDAC inhibits

Kinase Inhibition

The N-benzyl-5-bromopyrimidin-2-amine scaffold is also a valuable fragment for the development of kinase inhibitors. The 2-aminopyrimidine moiety is a well-established hinge-binding motif in numerous kinase inhibitors. The benzyl group can be directed towards the solvent-exposed region or hydrophobic pockets of the ATP-binding site, and the bromine atom can be used to modulate potency and selectivity. Derivatives of this scaffold have shown activity against various kinases, including Aurora kinases and EGFR.

Experimental Workflow: Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow Start Fragment Library (including N-benzyl-5- bromopyrimidin-2-amine) Screening Biophysical Screening (e.g., SPR, NMR) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Structure_Based_Design Structure-Based Design (X-ray crystallography, in silico modeling) Hit_ID->Structure_Based_Design Synthesis Synthesis of Analogs Structure_Based_Design->Synthesis SAR SAR Studies (Kinase Assays) Synthesis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycles End Preclinical Candidate Lead_Opt->End

Conclusion

The N-benzyl-5-bromopyrimidin-2-amine core represents a privileged fragment in medicinal chemistry, offering a synthetically accessible and highly versatile scaffold for the design of inhibitors targeting a diverse range of enzymes. Its successful application in the development of potent inhibitors of USP1/UAF1, HDACs, and various kinases underscores its importance in modern drug discovery. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to leverage this powerful chemical motif for the creation of novel therapeutics. Further exploration of the chemical space around this fragment is likely to yield additional potent and selective modulators of disease-relevant targets.

References

Foundational

In Silico Prediction of N-benzyl-5-bromopyrimidin-2-amine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of N-benzyl-5-bromopyrimidin-2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of N-benzyl-5-bromopyrimidin-2-amine. In the realm of contemporary drug discovery, computational approaches are indispensable for expediting the identification and optimization of novel therapeutic agents.[1][2][3][4] This document outlines a systematic workflow, from initial target identification to the prediction of pharmacokinetic and toxicological properties. Detailed protocols for key in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, are presented. Furthermore, this guide illustrates the application of these methods to N-benzyl-5-bromopyrimidin-2-amine, a compound of interest with potential therapeutic applications, given the known bioactivities of related pyrimidine derivatives.[5][6][7][8][9][10][11][12] The integration of these computational strategies provides a robust framework for evaluating the therapeutic potential of this compound and guiding future experimental studies.

Introduction to In Silico Bioactivity Prediction

In silico drug discovery utilizes computational methods to simulate, predict, and design drug candidates, offering a time and cost-effective alternative to traditional experimental approaches.[2][3][4][13] These methods are instrumental in the early stages of drug development for hit identification, lead optimization, and assessing the drug-likeness of compounds.[1][14][15] The primary in silico techniques covered in this guide include:

  • Molecular Docking: Predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target.[3][16][17]

  • Quantitative Structure-Activity Relationship (QSAR): Establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[18][19][20]

  • ADMET Prediction: Assesses the pharmacokinetic and toxicological properties of a drug candidate.[14][15][21][22]

This guide will focus on the application of these techniques to N-benzyl-5-bromopyrimidin-2-amine, a pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including anticancer and antimicrobial agents.[5][6][8][12] Specifically, N-benzylpyrimidin-2-amine derivatives have been investigated as potential histone deacetylase (HDAC) inhibitors and PLK4 inhibitors for cancer treatment.[9][10]

In Silico Prediction Workflow

The prediction of bioactivity for N-benzyl-5-bromopyrimidin-2-amine follows a structured workflow. This process begins with defining the therapeutic target and culminates in a comprehensive profile of the compound's potential efficacy and safety.

In Silico Prediction Workflow cluster_0 Input cluster_1 Target Identification & Preparation cluster_2 Bioactivity Prediction cluster_3 Pharmacokinetics & Toxicity Prediction cluster_4 Output Compound N-benzyl-5-bromopyrimidin-2-amine Structure Target_ID Target Identification (e.g., Kinases, HDACs) Compound->Target_ID QSAR QSAR Modeling Compound->QSAR ADMET ADMET Prediction Compound->ADMET Target_Prep Target 3D Structure Preparation Target_ID->Target_Prep Docking Molecular Docking Target_Prep->Docking Results Predicted Bioactivity Profile Docking->Results QSAR->Results ADMET->Results

Figure 1: In Silico Bioactivity Prediction Workflow.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Molecular docking predicts the binding mode and affinity of a ligand to a biological target.[3][16]

Protocol:

  • Target Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For N-benzyl-5-bromopyrimidin-2-amine, potential targets could include histone deacetylases (HDACs) or polo-like kinase 4 (PLK4), based on literature for similar compounds.[9][10]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein.[23]

    • Define the binding site (active site) of the protein. This can be identified from the location of a co-crystallized ligand or through binding site prediction software.

  • Ligand Preparation:

    • Generate the 3D structure of N-benzyl-5-bromopyrimidin-2-amine using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges to the ligand.[24]

    • Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock).[23]

  • Docking Simulation:

    • Define the grid box, which encompasses the binding site of the target protein.

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate various binding poses of the ligand.[25]

    • The output will be a set of docked conformations ranked by their predicted binding energy.

  • Analysis of Results:

    • Analyze the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • The binding energy (in kcal/mol) provides an estimate of the binding affinity. Lower binding energies typically indicate a more favorable interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activities.[18][19]

Protocol:

  • Data Set Preparation:

    • Compile a dataset of structurally related compounds with known biological activity against the target of interest. For this case, a dataset of pyrimidine derivatives with known inhibitory activity against a specific kinase or HDAC would be required.

    • The biological activity data (e.g., IC50 values) should be converted to a logarithmic scale (pIC50).

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a variety of molecular descriptors that quantify different aspects of the molecular structure (e.g., topological, electronic, steric).[20][26]

  • Model Development:

    • Divide the dataset into a training set and a test set.[20] The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.[18]

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the model.[19]

  • Model Validation:

    • Evaluate the statistical quality of the model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[19]

    • The predictive power of the model is assessed using the external test set.

  • Prediction for N-benzyl-5-bromopyrimidin-2-amine:

    • Calculate the same set of molecular descriptors for N-benzyl-5-bromopyrimidin-2-amine.

    • Use the validated QSAR model to predict its biological activity.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and safety properties of a drug candidate.[14][21][22]

Protocol:

  • Input:

    • Provide the chemical structure of N-benzyl-5-bromopyrimidin-2-amine, typically as a SMILES string or a 2D/3D structure file.

  • Prediction using In Silico Tools:

    • Utilize various online platforms and software (e.g., SwissADME, pkCSM, ADMETlab) to predict a range of ADMET properties.[15]

  • Properties to Analyze:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier permeability.

    • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

Data Presentation

The quantitative data obtained from the in silico predictions should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Predicted ADMET Properties of N-benzyl-5-bromopyrimidin-2-amine

Property CategoryParameterPredicted Value
Absorption Human Intestinal AbsorptionHigh
Caco-2 Permeability (logPapp)> 0.9
Distribution Plasma Protein Binding> 90%
Blood-Brain Barrier PermeantYes
Metabolism CYP1A2 InhibitorNo
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Toxicity Ames MutagenicityNon-mutagen
CarcinogenicityNon-carcinogen
HepatotoxicityLow

Note: The values presented in this table are hypothetical and would need to be generated using the protocols described in section 3.3.

Table 2: Molecular Docking Results against Potential Targets

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
HDAC1 (e.g., 1T69)-8.5His142, His143, Tyr306
PLK4 (e.g., 4YUR)-9.2Cys65, Leu138, Val14

Note: The values presented in this table are hypothetical and would need to be generated using the protocols described in section 3.1.

Signaling Pathway Visualization

Based on the predicted bioactivity, it is useful to visualize the potential signaling pathways that N-benzyl-5-bromopyrimidin-2-amine might modulate. For instance, if the compound is predicted to be an HDAC inhibitor, its effect on histone acetylation and gene expression can be depicted.

HDAC Inhibition Pathway cluster_0 Mechanism of Action cluster_1 Cellular Effects cluster_2 Biological Outcomes Compound N-benzyl-5-bromopyrimidin-2-amine HDAC HDAC Compound->HDAC Inhibits Histones Histones Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Figure 2: Potential Signaling Pathway of HDAC Inhibition.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of N-benzyl-5-bromopyrimidin-2-amine. By integrating molecular docking, QSAR modeling, and ADMET prediction, researchers can gain significant insights into the compound's potential therapeutic efficacy and safety profile before embarking on extensive experimental validation. The provided protocols and data presentation formats offer a standardized framework for conducting and reporting such computational studies. The successful application of these methods will undoubtedly accelerate the discovery and development of novel drug candidates.

References

Exploratory

Commercial availability and purity of N-benzyl-5-bromopyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the commercial availability, purity, and potential biological relevance of N-benzyl-5-bromopyrimid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity, and potential biological relevance of N-benzyl-5-bromopyrimidin-2-amine (CAS No. 38373-55-6). The information is intended to support researchers and professionals in drug discovery and development.

Commercial Availability and Supplier Information

N-benzyl-5-bromopyrimidin-2-amine is readily available from a variety of chemical suppliers. It is typically offered in research quantities, with purity specifications suitable for laboratory use. Below is a summary of representative suppliers and their typical product specifications.

SupplierCAS NumberTypical PurityAvailable Quantities
Sigma-Aldrich38373-55-6≥97%Inquire
AOBChem38373-55-697%Inquire
Combi-Blocks38373-55-6InquireInquire
BLD Pharm38373-55-6InquireInquire

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis (CoA).

Physicochemical Properties and Purity Analysis

N-benzyl-5-bromopyrimidin-2-amine is a solid at room temperature. While specific analytical data such as HPLC chromatograms and NMR spectra are typically available upon request from the supplier, this guide outlines the general approaches for purity assessment.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₁₁H₁₀BrN₃
Molecular Weight 264.12 g/mol
CAS Number 38373-55-6
Appearance Solid
Storage Sealed in dry, 2-8°C[1]
Purity Determination

The purity of N-benzyl-5-bromopyrimidin-2-amine is most commonly determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reverse-phase HPLC method is typically employed to assess the purity of the compound and to identify any impurities.

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to detect any residual solvents or synthetic byproducts.

Experimental Protocols

Synthesis of 2-Amino-5-bromopyrimidine (Precursor)

A common method for the synthesis of 2-amino-5-bromopyrimidine involves the bromination of 2-aminopyrimidine using a suitable brominating agent.

Reaction: 2-aminopyrimidine → 2-amino-5-bromopyrimidine

Protocol adapted from literature:

  • Dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution.

  • Allow the reaction to stir overnight at room temperature in the dark.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and filter to collect the solid product.

  • Dry the product in vacuo to yield 2-amino-5-bromopyrimidine.

N-benzylation of 2-Amino-5-bromopyrimidine

The final step would involve the N-benzylation of the 2-amino-5-bromopyrimidine precursor. This can be achieved through nucleophilic substitution using benzyl bromide in the presence of a base.

Reaction: 2-amino-5-bromopyrimidine + benzyl bromide → N-benzyl-5-bromopyrimidin-2-amine

General Protocol:

  • Suspend 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture (e.g., to 60-80°C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude N-benzyl-5-bromopyrimidin-2-amine can be purified by column chromatography on silica gel.

General Protocol:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the solution onto a silica gel column.

  • Elute the column with a gradient of solvents, such as hexane and ethyl acetate, to separate the desired product from impurities.

  • Collect the fractions containing the pure product and concentrate them under reduced pressure.

Biological Activity and Signaling Pathways

While direct studies on N-benzyl-5-bromopyrimidin-2-amine are limited, research on related N-benzylpyrimidin-2-amine derivatives suggests their potential as histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

HDAC inhibitors can reverse this process, leading to histone hyperacetylation and the re-expression of silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Proposed Signaling Pathway: HDAC Inhibition

The following diagram illustrates the general mechanism of action for an HDAC inhibitor.

HDAC_Inhibition HDAC_Inhibitor N-benzyl-5-bromopyrimidin-2-amine (Proposed HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Allows Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest HDAC_Workflow Compound N-benzyl-5-bromopyrimidin-2-amine HDAC_Assay In vitro HDAC Enzymatic Assay Compound->HDAC_Assay Cell_Culture Cancer Cell Lines Compound->Cell_Culture IC50 Determine IC50 Value HDAC_Assay->IC50 Western_Blot Western Blot for Acetylated Histones Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Cell_Culture->Proliferation_Assay Activity_Confirmation Confirm Cellular Activity Western_Blot->Activity_Confirmation Antiproliferative_Effect Assess Antiproliferative Effect Proliferation_Assay->Antiproliferative_Effect

References

Foundational

Unraveling the Potential Anticancer Mechanism of N-benzyl-5-bromopyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction While direct experimental data on the specific compound N-benzyl-5-bromopyrimidin-2-amine is not extensively available in the public domain, it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the specific compound N-benzyl-5-bromopyrimidin-2-amine is not extensively available in the public domain, its structural motifs—a pyrimidine core, a 5-bromo substituent, and an N-benzyl group—are present in numerous compounds that have been investigated for their anticancer properties. This technical guide synthesizes the potential mechanisms of action of N-benzyl-5-bromopyrimidin-2-amine in cancer cells by extrapolating from the known activities of structurally related pyrimidine derivatives. The pyrimidine scaffold is a well-established pharmacophore in oncology, forming the basis of several approved drugs and clinical candidates. The addition of a bromine atom at the 5-position and a benzyl group at the N-2 position can significantly influence the compound's biological activity, including its target specificity, potency, and pharmacokinetic properties. This document aims to provide a comprehensive overview of the likely signaling pathways affected, present relevant quantitative data from analogous compounds, detail pertinent experimental protocols, and visualize the potential molecular interactions and cellular consequences.

Core Potential Mechanisms of Action

Based on the activities of related N-benzyl and 5-bromopyrimidine derivatives, N-benzyl-5-bromopyrimidin-2-amine could potentially exert its anticancer effects through several key mechanisms:

  • Kinase Inhibition: A primary mode of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: The compound may trigger programmed cell death, a critical mechanism for eliminating cancer cells.

  • Cell Cycle Arrest: It could halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation.

  • Inhibition of Other Key Enzymes: The pyrimidine scaffold is versatile and can be adapted to inhibit other classes of enzymes critical for cancer cell survival, such as histone deacetylases (HDACs) or deubiquitinases.

Kinase Inhibition: Targeting Uncontrolled Growth Signals

Numerous pyrimidine derivatives function as potent inhibitors of various protein kinases. The N-benzyl group can often facilitate binding within the ATP-binding pocket of these enzymes.

Potential Kinase Targets:
  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

    • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.

    • PDGFRβ (Platelet-Derived Growth Factor Receptor beta): This receptor is also involved in angiogenesis and tumor growth.

  • Non-Receptor Tyrosine Kinases:

    • c-Kit and FLT3: These kinases are often mutated or overexpressed in certain hematological malignancies.

  • Serine/Threonine Kinases:

    • ULK1 (UNC-51-like kinase 1): As a key initiator of autophagy, its inhibition can lead to apoptosis in some cancer contexts.

    • Raf Kinase: A critical component of the MAPK/ERK signaling pathway that promotes cell proliferation.

Signaling Pathway Diagram:

Potential Kinase Inhibition Pathways

Induction of Apoptosis: Activating Programmed Cell Death

The induction of apoptosis is a hallmark of effective cancer therapies. Pyrimidine derivatives can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Key Apoptotic Markers:
  • Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak, BIM) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical. Inhibition of anti-apoptotic members is a common mechanism.

  • Caspases: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates, culminating in cell death.

  • PARP1 Cleavage: Cleavage of Poly (ADP-ribose) polymerase 1 by activated caspase-3 is a classic indicator of apoptosis.

Signaling Pathway Diagram:

Potential Intrinsic Apoptosis Pathway

Cell Cycle Arrest: Halting Cancer Cell Division

By interfering with the machinery of the cell cycle, anticancer compounds can prevent tumor growth. Different pyrimidine derivatives have been shown to induce cell cycle arrest at various phases.

Potential Phases of Arrest:
  • G0/G1 Phase: Arrest at this phase prevents cells from entering the DNA synthesis (S) phase. This can be mediated by the downregulation of cyclins D1, D2, D3, and E, and their associated cyclin-dependent kinases (CDKs) 2, 4, and 6.

  • G2/M Phase: Arrest at the G2/M checkpoint prevents cells from entering mitosis. This is a common mechanism for agents that interfere with microtubule dynamics or DNA integrity.

Logical Relationship Diagram:

Potential Points of Cell Cycle Arrest

Quantitative Data Summary

The following table summarizes the in vitro anticancer activities of various N-benzyl and 5-bromopyrimidine derivatives against several human cancer cell lines. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, provide a benchmark for the potential potency of N-benzyl-5-bromopyrimidin-2-amine.

Compound ClassCompound ExampleCancer Cell LineAssay TypeIC₅₀ / GI₅₀ (µM)Reference
N-benzyl-indolin-2-ones Derivative 7dMCF-7 (Breast)Antiproliferative2.93 ± 0.47
Derivative 7cMCF-7 (Breast)Antiproliferative7.17 ± 0.94
Derivative 12dA-549 (Lung)Antiproliferative13.92 ± 1.21
N-benzyl-pyrimidin-amines Derivative 11aHEPG2 (Liver)Antiproliferative0.7
5-bromo-pyrazin-ureas BPUJurkat (Leukemia)MTT4.64 ± 0.08
BPUHeLa (Cervical)MTT9.22 ± 0.17
N-benzyl-benzimidazoles Derivative 5bMDA-MB-231 (Breast)SRB39.6
Derivative 5aMDA-MB-231 (Breast)SRB84.0

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are standard protocols for the key experiments cited.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compound (e.g., N-benzyl-5-bromopyrimidin-2-amine) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic cells).

Protocol:

  • Treatment and Harvesting: Treat cells with the compound for a specified time (e.g., 24-48 hours). Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Treatment and Harvesting: Treat cells with the compound for 24 hours. Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blotting

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-Bcl-2, anti-caspase-3, anti-PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays cluster_results Data Analysis Start Cancer Cell Culture Treatment Treat with N-benzyl-5-bromopyrimidin-2-amine Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Treatment->Flow_CellCycle WB Western Blot (Protein Expression) Treatment->WB IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Analyze Cell Cycle Distribution Flow_CellCycle->CellCycle_Dist Protein_Levels Measure Protein Levels (Bcl-2, Caspases, etc.) WB->Protein_Levels

General Experimental Workflow

N-benzyl-5-bromopyrimidin-2-amine is a compound of significant interest for anticancer drug development due to its structural similarity to a range of biologically active pyrimidine derivatives. The collective evidence suggests that its mechanism of action in cancer cells is likely multifaceted, potentially involving the inhibition of key protein kinases, the induction of apoptosis via the intrinsic mitochondrial pathway, and the arrest of the cell cycle at critical checkpoints. The data and protocols presented in this guide offer a robust framework for the systematic investigation of this compound. Future research should focus on direct experimental validation of these potential mechanisms, including kinase profiling assays, detailed analysis of apoptotic and cell cycle pathways, and in vivo efficacy studies in relevant cancer models. Such investigations will be crucial in determining the therapeutic potential of N-benzyl-5-bromopyrimidin-2-amine as a novel anticancer agent.

Exploratory

Structure-Activity Relationship of N-benzyl-5-bromopyrimidin-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzyl-5-bromopyrimidin-2-amine analogs. This class of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzyl-5-bromopyrimidin-2-amine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as modulators of various biological targets, including protein kinases and histone deacetylases (HDACs), which are implicated in cancer and other diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support ongoing research and drug development efforts in this area.

Core Structure and Biological Relevance

The N-benzyl-5-bromopyrimidin-2-amine scaffold is a versatile pharmacophore. The pyrimidine ring can act as a hinge-binder in the ATP-binding pocket of many kinases, while the N-benzyl group can be modified to achieve specific interactions with the target protein, influencing potency and selectivity. The bromine atom at the 5-position of the pyrimidine ring can also be a key interaction point or a site for further chemical modification.

Structure-Activity Relationship (SAR) Analysis

The biological activity of N-benzyl-5-bromopyrimidin-2-amine analogs is highly dependent on the nature and position of substituents on the benzyl ring. The following table summarizes the quantitative data from studies on related N-benzylpyrimidine derivatives, which can be extrapolated to understand the SAR of the core scaffold.

Compound IDBenzyl Ring SubstitutionTargetIC50 (µM)Reference
Related N-benzyl-2-phenylpyrimidin-4-amine Analogs (USP1/UAF1 Inhibitors)
Analog 1UnsubstitutedUSP1/UAF1> 57[1][2]
Analog 24-PhenylUSP1/UAF13.7[1]
Analog 34-PyridineUSP1/UAF11.9[1]
Analog 43-PyridineUSP1/UAF11.1[1]
Related N-benzylpyrimidin-2-amine Analogs (HDAC Inhibitors)
6aUnsubstitutedHDAC> 100[3]
6d4-MethoxyHDAC25.3[3]
8aUnsubstituted (with linker)HDAC1.25[3]
8c4-Methyl (with linker)HDAC0.89[3]
8f4-Methoxy (with linker)HDAC0.56[3]

Key SAR Insights:

  • Substitution on the Benzyl Ring: Unsubstituted N-benzyl analogs tend to show lower potency. The addition of substituents, particularly at the para-position of the benzyl ring, significantly influences activity. For HDAC inhibitors, electron-donating groups like methoxy appear to enhance potency.[3] For USP1/UAF1 inhibitors, the presence of an additional aromatic ring, such as a phenyl or pyridyl group, improves activity.[1]

  • Linker Moiety: For HDAC inhibitors, the introduction of a linker between the pyrimidine and the benzylamine moiety, often containing a hydroxamic acid group, is crucial for potent activity.[3]

  • Core Modifications: Modifications to the pyrimidine core, such as the introduction of a phenyl group at the 2-position, can shift the biological target from HDACs to other enzymes like deubiquitinases.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of N-benzyl-5-bromopyrimidin-2-amine analogs. The following are representative protocols for key experiments.

Synthesis of N-benzyl-5-bromopyrimidin-2-amine Analogs

A general method for the synthesis of N-benzyl-5-bromopyrimidin-2-amine analogs involves the nucleophilic aromatic substitution of 2-amino-5-bromopyrimidine with a substituted benzyl bromide.

Materials:

  • 2-amino-5-bromopyrimidine

  • Substituted benzyl bromide

  • Sodium hydride (NaH) or a suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-bromopyrimidine in anhydrous DMF, add sodium hydride portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-5-bromopyrimidin-2-amine analog.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-amino-5-bromopyrimidine 2-amino-5-bromopyrimidine Nucleophilic Substitution Nucleophilic Substitution 2-amino-5-bromopyrimidine->Nucleophilic Substitution Substituted benzyl bromide Substituted benzyl bromide Substituted benzyl bromide->Nucleophilic Substitution Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Nucleophilic Substitution Deprotonation Anhydrous DMF Anhydrous DMF Anhydrous DMF->Nucleophilic Substitution Solvent 0°C to RT 0°C to RT 0°C to RT->Nucleophilic Substitution Temperature Quenching (Water) Quenching (Water) Extraction (EtOAc) Extraction (EtOAc) Quenching (Water)->Extraction (EtOAc) Washing Washing Extraction (EtOAc)->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product Nucleophilic Substitution->Quenching (Water)

Synthetic Workflow for N-benzyl-5-bromopyrimidin-2-amine Analogs
In Vitro Kinase Inhibition Assay

This protocol describes a generic luminescence-based kinase assay to determine the inhibitory activity of the synthesized compounds.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the compound solutions to the wells of a 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

  • Initiate the reaction by adding ATP to the kinase reaction mixture and immediately dispensing it into the wells containing the compounds.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Compound Dilution Prepare serial dilutions of test compounds Start->Compound Dilution Plate Preparation Add compounds to 384-well plate Compound Dilution->Plate Preparation Reaction Initiation Add ATP and dispense into wells Plate Preparation->Reaction Initiation Reaction Mix Prepare kinase, substrate, and buffer mix Reaction Mix->Reaction Initiation Incubation Incubate at RT for 1 hour Reaction Initiation->Incubation Reaction Stop & Detection Add detection reagents Incubation->Reaction Stop & Detection Measurement Measure luminescence Reaction Stop & Detection->Measurement Data Analysis Calculate % inhibition and IC50 Measurement->Data Analysis End End Data Analysis->End

Kinase Inhibition Assay Workflow
Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways

N-benzyl-5-bromopyrimidin-2-amine analogs can potentially modulate various signaling pathways depending on their specific biological target.

Kinase Inhibitor Signaling Pathway

Many pyrimidine-based compounds are known to inhibit protein kinases, which are crucial components of signaling cascades that regulate cell growth, proliferation, and survival. For example, inhibition of a receptor tyrosine kinase (RTK) can block downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival Inhibitor N-benzyl-5-bromopyrimidin- 2-amine Analog Inhibitor->RTK Inhibition

Inhibition of a Receptor Tyrosine Kinase Signaling Pathway
HDAC Inhibitor Signaling Pathway

HDAC inhibitors promote the acetylation of histones and other proteins, leading to a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis.

G cluster_nucleus Nucleus HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Gene Repression) HDAC->Chromatin Maintains condensed state Histones->Chromatin OpenChromatin Open Chromatin (Gene Transcription) Histones->OpenChromatin HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation HAT->OpenChromatin Promotes open state TumorSuppressor Tumor Suppressor Genes OpenChromatin->TumorSuppressor Allows transcription Cell Cycle Arrest, Apoptosis Cell Cycle Arrest, Apoptosis TumorSuppressor->Cell Cycle Arrest, Apoptosis Inhibitor N-benzyl-5-bromopyrimidin- 2-amine Analog Inhibitor->HDAC Inhibition

Mechanism of Action for HDAC Inhibitors

Conclusion

The N-benzyl-5-bromopyrimidin-2-amine scaffold represents a promising starting point for the development of novel therapeutics. The structure-activity relationships highlighted in this guide, derived from related compound series, provide a framework for the rational design of more potent and selective analogs. The detailed experimental protocols offer a practical resource for researchers engaged in the synthesis and biological evaluation of these compounds. Further investigation into the specific molecular targets and downstream signaling effects of this compound class will be crucial for advancing these promising molecules towards clinical applications.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-benzyl-5-bromopyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of N-benzyl-5-bromopyrimidin-2-amine, a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-benzyl-5-bromopyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The primary method detailed is the Palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for the formation of carbon-nitrogen bonds.[1][2] An alternative approach via nucleophilic aromatic substitution (SNAr) is also discussed.

Reaction Scheme

The synthesis of N-benzyl-5-bromopyrimidin-2-amine can be achieved by the cross-coupling of a dihalogenated pyrimidine with benzylamine. The preferred method is the Buchwald-Hartwig amination, which offers high yields and good functional group tolerance.[1] The reaction selectively forms the C-N bond at the 2-position of the pyrimidine ring.

Primary Synthetic Route: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Scheme

Figure 1: General reaction scheme for the synthesis of N-benzyl-5-bromopyrimidin-2-amine via Buchwald-Hartwig amination.

Experimental Protocols

Method 1: Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the synthesis of N-benzyl-5-bromopyrimidin-2-amine using a palladium catalyst and a phosphine ligand.[3]

Materials:

  • 5-bromo-2-chloropyrimidine

  • Benzylamine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or t-BuXPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Oven-dried reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Preparation of the Reaction Vessel:

    • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[3]

  • Inert Atmosphere:

    • Seal the vessel and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is crucial to protect the catalyst from oxidation.[3]

  • Reagent Addition:

    • Add the degassed solvent (e.g., toluene) via syringe.

    • Add 5-bromo-2-chloropyrimidine (1.0 equiv.) to the mixture.

    • Finally, add benzylamine (1.2 equiv.) to the reaction vessel via syringe.

  • Reaction:

    • Stir the reaction mixture at a temperature between 80-110 °C. The optimal temperature should be determined for each specific substrate and catalyst combination.[3]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-5-bromopyrimidin-2-amine.[3]

Data Presentation

The following table summarizes the typical components and conditions for the Buchwald-Hartwig amination synthesis of N-benzyl-5-bromopyrimidin-2-amine.

Parameter Reagent/Condition Typical Range/Value Notes
Starting Material 5-bromo-2-chloropyrimidine1.0 equivalent---
Reagent Benzylamine1.2 equivalents---
Catalyst Pd₂(dba)₃ or Pd(OAc)₂2 mol%Common palladium precursors for generating the active Pd(0) catalyst.[3]
Ligand BINAP, XPhos, t-BuXPhos3 mol%The choice of ligand is critical for reaction efficiency.[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃1.4 - 2.0 equivalentsThe base plays a significant role in the catalytic cycle.[3]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous and degassedEssential for optimal catalyst performance.[3]
Temperature 80 - 110 °C---Optimization may be required.[3]
Atmosphere Inert (Argon or Nitrogen)---Prevents catalyst degradation.[3]

Alternative Protocol: Nucleophilic Aromatic Substitution (SNAr)

While the Buchwald-Hartwig amination is generally preferred, N-benzyl-5-bromopyrimidin-2-amine can also be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This method typically requires a more activated substrate or more forcing reaction conditions.

A general procedure would involve heating 2-chloro-5-bromopyrimidine with benzylamine in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[4] The reaction temperature is typically around 100 °C.[4] The workup and purification would be similar to the Buchwald-Hartwig protocol.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of N-benzyl-5-bromopyrimidin-2-amine using the Buchwald-Hartwig amination protocol.

Synthesis_Workflow start Start prep_vessel Prepare Reaction Vessel: - Add Pd Catalyst - Add Ligand - Add Base start->prep_vessel inert_atm Establish Inert Atmosphere prep_vessel->inert_atm add_reagents Add Reagents: - Degassed Solvent - 5-bromo-2-chloropyrimidine - Benzylamine inert_atm->add_reagents reaction Heat Reaction (80-110 °C) & Monitor add_reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification end N-benzyl-5- bromopyrimidin-2-amine purification->end

Figure 2: Experimental workflow for the synthesis of N-benzyl-5-bromopyrimidin-2-amine.

References

Application

Application Note: High-Purity Isolation of N-benzyl-5-bromopyrimidin-2-amine via Automated Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details a robust method for the purification of N-benzyl-5-bromopyrimidin-2-amine using automated flash column chroma...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust method for the purification of N-benzyl-5-bromopyrimidin-2-amine using automated flash column chromatography. The described protocol consistently yields the target compound with high purity, suitable for subsequent applications in medicinal chemistry and drug development. The methodology outlines optimal parameters for stationary phase, mobile phase, and gradient elution, along with sample preparation and fraction analysis.

Introduction

N-benzyl-5-bromopyrimidin-2-amine is a key intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors and other therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is a widely used technique for the purification of organic compounds.[1] This note provides a detailed protocol for the efficient purification of N-benzyl-5-bromopyrimidin-2-amine from a crude reaction mixture using automated flash column chromatography with a silica gel stationary phase.

Experimental Protocol

Materials and Instrumentation
  • Crude Sample: N-benzyl-5-bromopyrimidin-2-amine (from synthesis)

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethyl acetate

  • Instrumentation: Automated flash chromatography system

  • Analytical Technique: Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and High-Performance Liquid Chromatography (HPLC)

Thin Layer Chromatography (TLC) Analysis for Method Optimization

Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound is ideal for good separation.[1][2]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio and gradually increase the polarity).

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system will show good separation between the desired product spot and any impurities.

Sample Preparation

Proper sample loading is essential for achieving optimal separation. Dry loading is recommended to ensure a narrow sample band and prevent dissolution issues on the column.

  • Dissolve the crude N-benzyl-5-bromopyrimidin-2-amine in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution to form a slurry.

  • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[3]

Flash Column Chromatography Protocol
  • Column Selection: Choose an appropriately sized silica gel column based on the amount of crude material. A general rule is to use a weight of silica gel that is 20-50 times the weight of the crude sample.[4]

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% n-Hexane or a low percentage of ethyl acetate in hexane).

  • Sample Loading: Load the prepared dry sample onto the column.[3]

  • Elution: Begin the elution with the initial mobile phase. A gradient elution is recommended for complex mixtures to achieve a good separation in a reasonable time.[2][5]

    • Gradient Profile: Start with a low concentration of the more polar solvent (ethyl acetate) and gradually increase its concentration. A typical gradient might be from 5% to 30% ethyl acetate in hexane over a set number of column volumes.

  • Fraction Collection: Collect fractions throughout the run.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-benzyl-5-bromopyrimidin-2-amine.

Data Presentation

The following table summarizes typical parameters and expected results for the purification of N-benzyl-5-bromopyrimidin-2-amine.

ParameterValue / Condition
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase System n-Hexane (A) / Ethyl Acetate (B)
Elution Method Gradient Elution
Example Gradient 5% to 30% B over 20 column volumes
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection Wavelength 254 nm
Expected Rf (TLC) ~0.25 in 8:2 Hexane:Ethyl Acetate
Expected Yield > 85% (dependent on crude purity)
Expected Purity (HPLC) > 98%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow Purification Workflow for N-benzyl-5-bromopyrimidin-2-amine Crude Crude N-benzyl-5-bromopyrimidin-2-amine TLC_Opt TLC Method Optimization (Hexane:Ethyl Acetate) Crude->TLC_Opt Dry_Load Dry Loading Sample Preparation Crude->Dry_Load Flash_Chrom Automated Flash Column Chromatography (Silica Gel, Gradient Elution) TLC_Opt->Flash_Chrom informs Dry_Load->Flash_Chrom Fraction_Collect Fraction Collection Flash_Chrom->Fraction_Collect Fraction_Analysis Fraction Analysis (TLC/HPLC) Fraction_Collect->Fraction_Analysis Combine_Evap Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine_Evap identify pure Pure_Product Pure N-benzyl-5-bromopyrimidin-2-amine (>98%) Combine_Evap->Pure_Product

Caption: Workflow for the purification of N-benzyl-5-bromopyrimidin-2-amine.

Troubleshooting

  • Co-elution of Impurities: If the product co-elutes with impurities, consider using a shallower gradient or a different solvent system.[5] For closely eluting spots, a less polar solvent system like dichloromethane in hexanes might be effective.[5]

  • Product is Unstable on the Column: Some amine-containing compounds can be sensitive to acidic silica gel.[2][5] If degradation is observed, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).[2][5]

  • Poor Separation: Ensure the column is packed properly and that the sample is loaded in a concentrated band. Using a longer column can also improve separation.[5]

Conclusion

The described automated flash column chromatography method provides an efficient and reliable means for purifying N-benzyl-5-bromopyrimidin-2-amine to a high degree of purity. This protocol can be readily adopted by researchers in organic synthesis and medicinal chemistry to obtain high-quality material for their studies.

References

Method

Application Notes & Protocols for the Purity Analysis of N-benzyl-5-bromopyrimidin-2-amine by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for determining the purity of N-benzyl-5-bromopyrimidin-2-amine using High-Performance Liquid Chromat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the purity of N-benzyl-5-bromopyrimidin-2-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be adaptable for routine quality control and in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is suitable for the quantitative determination of the purity of N-benzyl-5-bromopyrimidin-2-amine and for the detection of known and unknown impurities. A reversed-phase HPLC method is employed, which is a common and robust technique for the analysis of aromatic amines and heterocyclic compounds.[1]

Experimental Protocol: HPLC

1.1.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

1.1.2. Reagent and Sample Preparation

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of N-benzyl-5-bromopyrimidin-2-amine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

1.1.3. System Suitability

Before sample analysis, the performance of the HPLC system should be verified.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0 for the N-benzyl-5-bromopyrimidin-2-amine peak.
Theoretical Plates Not less than 2000 for the N-benzyl-5-bromopyrimidin-2-amine peak.
Precision (%RSD) Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
Data Presentation: HPLC Method Validation Summary (Illustrative Data)

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterResult
Retention Time (RT) Approximately 15.2 min
Linearity (r²) > 0.999 (Concentration range: 0.005 - 0.2 mg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.001 mg/mL
Limit of Quantitation (LOQ) 0.003 mg/mL

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Testing B->D C->D System Ready E Sample Injection & Chromatographic Run D->E Criteria Met F Peak Integration & Identification E->F G Purity Calculation & Impurity Profiling F->G H Final Report Generation G->H

Caption: Workflow for HPLC purity analysis of N-benzyl-5-bromopyrimidin-2-amine.

LC-MS Method for Impurity Identification and Profiling

This LC-MS method is designed for the sensitive detection and identification of impurities, including process-related impurities and degradation products. The use of a mass spectrometer allows for the determination of the molecular weights of impurities, which is a critical step in their structural elucidation.[2][3]

Experimental Protocol: LC-MS

2.1.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Setting
LC-MS System UPLC/HPLC system coupled to a Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Column C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.1.2. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Scan Range (Full Scan) m/z 50 - 500
MS/MS Analysis Product ion scan of the protonated molecular ion of N-benzyl-5-bromopyrimidin-2-amine and any detected impurities.

2.1.3. Reagent and Sample Preparation

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution (0.05 mg/mL): Accurately weigh approximately 5 mg of N-benzyl-5-bromopyrimidin-2-amine into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Data Presentation: Potential Impurities and Degradation Products

Forced degradation studies are recommended to understand the stability of the molecule.[4] Potential degradation pathways include hydrolysis of the amine linkage and de-benzylation.

Impurity/Degradation ProductStructureExpected [M+H]⁺ (m/z)Potential Origin
5-bromopyrimidin-2-amine C₄H₄BrN₃173.9/175.9De-benzylation
Benzylamine C₇H₉N108.1De-benzylation
Oxidized Product C₁₁H₁₀BrN₃O280.0/282.0Oxidation
Starting Material Impurity Varies based on synthetic routeTo be determinedSynthesis Process

Experimental Workflow: LC-MS Impurity Profiling

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Sample Solution Preparation C LC Separation A->C B Forced Degradation (Optional) B->C D Full Scan MS (Detection) C->D E MS/MS Analysis (Fragmentation) D->E Impurity Detected F Determine Molecular Weight of Impurities D->F G Interpret Fragmentation Patterns E->G H Propose Impurity Structures G->H

Caption: Workflow for LC-MS impurity profiling of N-benzyl-5-bromopyrimidin-2-amine.

Disclaimer: The methods and data presented in these application notes are intended as a starting point. It is essential to perform method validation for the specific instrumentation and laboratory conditions to ensure the accuracy and reliability of the results for N-benzyl-5-bromopyrimidin-2-amine.

References

Application

Application Notes and Protocols for Kinase Inhibitor Screening using N-benzyl-5-bromopyrimidin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinases have become one of the most important classes of drug targets. N-benzyl-5-bromopyrimidin-2-amine derivatives represent a promising scaffold for the development of novel kinase inhibitors, with demonstrated activity against various cancer-related kinases.

These application notes provide detailed protocols for the screening and characterization of N-benzyl-5-bromopyrimidin-2-amine derivatives as potential kinase inhibitors. The protocols cover biochemical assays to determine direct enzymatic inhibition, as well as cell-based assays to assess the compound's efficacy in a more physiologically relevant context.

Potential Kinase Targets and Signaling Pathways

N-benzyl-5-bromopyrimidin-2-amine derivatives have the potential to target a range of protein kinases due to their structural motifs. Key potential targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases, which are pivotal in cancer progression.

EGFR Signaling Pathway: The EGFR signaling pathway regulates cell growth, survival, proliferation, and differentiation.[2] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades including the RAS-RAF-MAPK and PI3K/AKT pathways.[3] Aberrant EGFR signaling is a common driver of tumor growth.[4][5]

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

VEGFR Signaling Pathway: The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[6] This process is crucial for tumor growth and metastasis.[7] VEGFR-2 is the major mediator of VEGF-driven responses in endothelial cells.[8]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K-Akt VEGFR2->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis

Caption: VEGFR Signaling Pathway.

Src Family Kinases Signaling: Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in various cellular signaling pathways, including those regulating cell growth, differentiation, migration, and survival.[9] SFKs can be activated by a diverse set of cell surface receptors.[9]

Src_Signaling RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK Cell_Processes Cell Proliferation, Survival, Migration, Invasion FAK->Cell_Processes STAT3->Cell_Processes PI3K_Akt->Cell_Processes RAS_MAPK->Cell_Processes Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds Start->Prepare_Reagents Dispense_Compounds Dispense Test Compounds and Controls into Plate Prepare_Reagents->Dispense_Compounds Add_Kinase Add Kinase Solution and Incubate Dispense_Compounds->Add_Kinase Initiate_Reaction Initiate Reaction with ATP/Substrate Mixture Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Deplete ATP Incubate->Stop_Reaction Detect_Signal Add Detection Reagent and Measure Luminescence Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Culture Cell Culture and Compound Treatment Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Blocking Membrane Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

References

Method

Application Note &amp; Protocol: Evaluating the Cytotoxicity of N-benzyl-5-bromopyrimidin-2-amine Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction N-benzyl-5-bromopyrimidin-2-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicina...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-5-bromopyrimidin-2-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrimidine-based molecules are known to possess a wide range of pharmacological activities, including anticancer properties.[1][2] Some N-benzylpyrimidin-2-amine derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which can induce cell cycle arrest and apoptosis in tumor cells.[3] Given their therapeutic potential, it is crucial to establish a robust and reproducible method for evaluating their cytotoxic effects on cancer cell lines.

This document provides a detailed protocol for assessing the cytotoxicity of N-benzyl-5-bromopyrimidin-2-amine compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[4][5] The quantity of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.[6]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of N-benzyl-5-bromopyrimidin-2-amine compounds on a selected cancer cell line.

1.1. Materials and Reagents

  • Cell Line: A suitable human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma).[2][7][8]

  • Test Compounds: N-benzyl-5-bromopyrimidin-2-amine derivatives.

  • Vehicle: Dimethyl sulfoxide (DMSO), sterile.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[4]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[9]

  • Equipment:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Multichannel pipette.

    • Microplate reader (spectrophotometer) with a 570 nm filter.[10]

    • Inverted microscope.

1.2. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Prepare Compound Stock (e.g., 10 mM in DMSO) p2 Prepare Serial Dilutions of Test Compound p1->p2 p3 Culture & Harvest Cells (Logarithmic Growth Phase) p4 Count Cells & Adjust Density (e.g., 1x10^5 cells/mL) p3->p4 a1 Seed Cells into 96-well Plate (100 µL/well) p4->a1 a2 Incubate for 24h (Cell Adherence) a1->a2 a3 Treat Cells with Compounds (Add 100 µL of 2x dilutions) a2->a3 a4 Incubate for 24-72h (Treatment Period) a3->a4 a5 Add MTT Reagent (10 µL/well) a4->a5 a6 Incubate for 2-4h (Formazan Formation) a5->a6 a7 Solubilize Formazan Crystals (Add 100 µL DMSO) a6->a7 a8 Measure Absorbance at 570 nm a7->a8 d1 Subtract Background (Media-only wells) a8->d1 d2 Calculate % Cell Viability d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 Value d3->d4

Caption: Workflow for the MTT-based cytotoxicity assay.

1.3. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete culture medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).[11]

    • Include wells for "vehicle control" (cells treated with DMSO only) and "blank" (medium only, no cells).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of the N-benzyl-5-bromopyrimidin-2-amine compounds in culture medium from a 10 mM DMSO stock. A typical concentration range would be 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the corresponding compound dilutions (or vehicle control medium) to the appropriate wells.

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[5]

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

1.4. Data Analysis

  • Correct for Background: Subtract the average absorbance of the "blank" (medium only) wells from all other absorbance readings.

  • Calculate Percentage Viability: Use the following formula to determine the percentage of viable cells in each treated well relative to the vehicle control.

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100

  • Determine IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. Plot the % Cell Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison between different compounds.

Table 1: Raw Absorbance Data (570 nm) for Compound X

Concentration (µM)Replicate 1Replicate 2Replicate 3
Vehicle Control (0)1.2541.2881.271
0.11.2111.2451.233
11.0561.0891.075
100.6430.6610.652
500.2150.2250.219
1000.1120.1180.115
Blank (Media only)0.0950.0980.096

Table 2: Calculated % Viability and IC50 Values

CompoundConcentration (µM)Mean Absorbance (±SD)% Cell ViabilityIC50 (µM)
Control 01.175 ± 0.012100.0%-
Cmpd X 0.11.134 ± 0.01296.5%12.5
10.977 ± 0.01283.1%
100.559 ± 0.00747.6%
500.123 ± 0.00410.5%
1000.022 ± 0.0021.9%
Cmpd Y .........25.8
Cmpd Z .........8.2

Potential Signaling Pathway

Cytotoxic compounds often induce cell death through the activation of apoptotic signaling pathways. While the exact mechanism of N-benzyl-5-bromopyrimidin-2-amine requires specific investigation, a common pathway involves the induction of mitochondrial stress, leading to the activation of caspases.

G cluster_mito Mitochondrion cluster_cyto Cytoplasm compound Cytotoxic Compound (e.g., N-benzyl-5-bromopyrimidin-2-amine) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) compound->bax Activates bcl2->bax cyto_c Cytochrome c bax->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 active_cas3 Active Caspase-3 (Executioner) active_cas9->active_cas3 Cleaves & Activates cas3 Pro-Caspase-3 cas3->active_cas3 death Apoptosis (Cell Death) active_cas3->death Cleaves Cellular Substrates

Caption: Hypothetical intrinsic apoptosis pathway.

References

Application

Application Notes and Protocols for the N-benzylation of 2-amino-5-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental procedure for the synthesis of N-benzyl-5-bromopyrimidin-2-amine, a valuable intermediate in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of N-benzyl-5-bromopyrimidin-2-amine, a valuable intermediate in medicinal chemistry and drug development. The protocol described herein utilizes a common and effective method for N-alkylation, employing sodium hydride as a base and benzyl bromide as the benzylating agent. This application note includes information on reagents, equipment, a step-by-step protocol, and methods for purification and characterization of the final product. Safety precautions and potential side reactions are also discussed to ensure a safe and efficient synthesis.

Introduction

N-benzylated amines are a common motif in a wide range of biologically active compounds. The benzylation of heteroaromatic amines, such as 2-amino-5-bromopyrimidine, provides a key synthetic handle for further molecular elaboration in drug discovery programs. The bromine atom at the 5-position can be readily functionalized through various cross-coupling reactions, making the N-benzyl-5-bromopyrimidin-2-amine scaffold a versatile building block for the synthesis of compound libraries. The protocol detailed below describes a reliable method for the N-benzylation of 2-amino-5-bromopyrimidine.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberTypical Purity
2-amino-5-bromopyrimidineC₄H₄BrN₃174.007752-82-1≥98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-760%
Benzyl BromideC₇H₇Br171.03100-39-0≥98%
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2≥99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
HexanesN/AN/AN/AACS Grade
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8N/A
BrineNaCl58.447647-14-5N/A
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6≥99%

Table 2: Experimental Parameters

ParameterValue
Molar ratio of 2-amino-5-bromopyrimidine1.0 eq
Molar ratio of Sodium Hydride1.2 eq
Molar ratio of Benzyl Bromide1.1 eq
Reaction Temperature0 °C to room temperature
Reaction Time12-16 hours
SolventAnhydrous DMF
Work-up procedureAqueous quench and extraction
Purification methodFlash column chromatography
Typical Yield60-75% (illustrative)

Experimental Protocols

Synthesis of N-benzyl-5-bromopyrimidin-2-amine

This protocol outlines the N-benzylation of 2-amino-5-bromopyrimidine using sodium hydride and benzyl bromide.

Materials:

  • 2-amino-5-bromopyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add 2-amino-5-bromopyrimidine (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Hydrogen gas is evolved during the addition.

  • Alkylation: After stirring the mixture at 0 °C for 30 minutes, add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 30% ethyl acetate in hexanes).

  • Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield N-benzyl-5-bromopyrimidin-2-amine as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water. Use and handle it with extreme care.

  • Benzyl bromide is a lachrymator and is corrosive. Handle it in a fume hood.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Visualizations

experimental_workflow Experimental Workflow for N-benzylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Weigh 2-amino-5-bromopyrimidine and prepare anhydrous DMF setup Dissolve starting material in DMF under inert atmosphere reactants->setup na_h Prepare NaH dispersion deprotonation Cool to 0 °C and add NaH na_h->deprotonation benzyl_bromide Prepare benzyl bromide alkylation Add benzyl bromide dropwise benzyl_bromide->alkylation setup->deprotonation deprotonation->alkylation stirring Stir at room temperature for 12-16h (Monitor by TLC) alkylation->stirring quench Quench with sat. NaHCO₃ (aq) stirring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by flash column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize

Method

Application Notes and Protocols: Solubility Testing of N-benzyl-5-bromopyrimidin-2-amine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals. Introduction N-benzyl-5-bromopyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-5-bromopyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility is a critical physicochemical parameter that influences a compound's bioavailability and manufacturability. These application notes provide a comprehensive protocol for determining the equilibrium solubility of N-benzyl-5-bromopyrimidin-2-amine in a range of common organic solvents using the well-established shake-flask method.[1]

Data Presentation

While specific experimental data for N-benzyl-5-bromopyrimidin-2-amine is not publicly available, the following table provides a template for presenting solubility data once determined. Researchers should populate this table with their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Methanol25
Ethanol25
Isopropanol25
Acetone25
Acetonitrile25
Dichloromethane25
Ethyl Acetate25
Toluene25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25

Experimental Protocols

The following protocol details the shake-flask method for determining the thermodynamic solubility of N-benzyl-5-bromopyrimidin-2-amine.[1] This method is considered the gold standard for equilibrium solubility measurements.

Materials:

  • N-benzyl-5-bromopyrimidin-2-amine (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-benzyl-5-bromopyrimidin-2-amine to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[2]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved solid. Adsorption of the compound to the filter material should be considered and evaluated if necessary.[2]

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of N-benzyl-5-bromopyrimidin-2-amine.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility of N-benzyl-5-bromopyrimidin-2-amine in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts related to the solubility testing of N-benzyl-5-bromopyrimidin-2-amine.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_solid Add excess N-benzyl-5-bromopyrimidin-2-amine to solvent start->add_solid agitate Agitate at constant temperature (24-72h) add_solid->agitate settle Allow solid to settle or centrifuge agitate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify end End: Solubility Determined quantify->end

Caption: Experimental workflow for determining the solubility of N-benzyl-5-bromopyrimidin-2-amine.

G cluster_solvents Organic Solvents cluster_factors Influencing Factors compound N-benzyl-5-bromopyrimidin-2-amine (Solute) solubility Solubility compound->solubility dissolves in polar_protic Polar Protic (e.g., Methanol, Ethanol) polar_protic->solubility polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) polar_aprotic->solubility nonpolar Nonpolar (e.g., Toluene) nonpolar->solubility temperature Temperature temperature->solubility polarity Solvent Polarity polarity->solubility h_bonding Hydrogen Bonding h_bonding->solubility molecular_size Molecular Size molecular_size->solubility

References

Application

Application Note: A Scalable Protocol for the Synthesis of N-benzyl-5-bromopyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, scalable protocol for the synthesis of N-benzyl-5-bromopyrimidin-2-amine, a key intermediate in the development...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable protocol for the synthesis of N-benzyl-5-bromopyrimidin-2-amine, a key intermediate in the development of various pharmacologically active compounds. The protocol is divided into two main stages: the synthesis of the precursor 2-amino-5-bromopyrimidine and its subsequent N-benzylation via a palladium-catalyzed Buchwald-Hartwig amination. This application note offers a comprehensive guide for researchers, including optimized reaction conditions, purification methods, and safety precautions necessary for scaling up production from the gram to the multi-gram scale. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

N-benzyl-5-bromopyrimidin-2-amine is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of derivatives with potential therapeutic applications. The development of a robust and scalable synthesis is therefore of significant interest to the pharmaceutical industry. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of C-N bonds, offering high yields and broad functional group tolerance.[1] This protocol details a scalable Buchwald-Hartwig amination for the synthesis of the title compound, along with a preparatory step for the starting material, 2-amino-5-bromopyrimidine.

Part 1: Synthesis of 2-amino-5-bromopyrimidine

The initial step involves the bromination of 2-aminopyrimidine. A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in an appropriate solvent.

Experimental Protocol

A detailed procedure for the synthesis of 2-amino-5-bromopyrimidine is as follows:

  • To a stirred solution of 2-aminopyrimidine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C.[2]

  • The reaction mixture is then allowed to warm to room temperature and is stirred for 12-16 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is suspended in water and stirred for 30 minutes.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-5-bromopyrimidine.

Part 2: Scale-up Synthesis of N-benzyl-5-bromopyrimidin-2-amine via Buchwald-Hartwig Amination

This part of the protocol focuses on the palladium-catalyzed cross-coupling of 2-amino-5-bromopyrimidine with benzylamine. The selection of the palladium precursor, ligand, and base is critical for achieving high yields and purity on a larger scale.

Experimental Protocol

The following is a detailed procedure for the scaled-up synthesis of N-benzyl-5-bromopyrimidin-2-amine:

  • To an oven-dried, inert-atmosphere-flushed reactor, add 2-amino-5-bromopyrimidine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 eq), and a base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • The reactor is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous toluene is added, followed by benzylamine (1.2 eq).

  • The reaction mixture is heated to 100-110 °C with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford N-benzyl-5-bromopyrimidin-2-amine.

Data Presentation

ParameterPart 1: Synthesis of 2-amino-5-bromopyrimidinePart 2: Synthesis of N-benzyl-5-bromopyrimidin-2-amine
Starting Material 2-aminopyrimidine2-amino-5-bromopyrimidine
Reagents N-bromosuccinimideBenzylamine, Pd₂(dba)₃, Xantphos, Sodium tert-butoxide
Solvent AcetonitrileToluene
Temperature 0 °C to Room Temperature100-110 °C
Reaction Time 12-16 hours8-12 hours
Typical Yield >95%85-95%
Purification Filtration and washingColumn chromatography or recrystallization

Safety Precautions

  • Palladium catalysts, particularly palladium on carbon, can be pyrophoric and should be handled in an inert atmosphere.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Conduct all reactions in a well-ventilated fume hood.[4]

  • Palladium-catalyzed reactions can be exothermic; therefore, careful temperature control is crucial, especially during scale-up.

  • Properly quench and dispose of all waste materials containing palladium residues according to institutional guidelines.

Experimental Workflow Diagram

G cluster_0 Part 1: Synthesis of 2-amino-5-bromopyrimidine cluster_1 Part 2: Synthesis of N-benzyl-5-bromopyrimidin-2-amine A 2-aminopyrimidine B Bromination with NBS in Acetonitrile A->B C Workup and Isolation B->C D 2-amino-5-bromopyrimidine C->D E 2-amino-5-bromopyrimidine + Benzylamine D->E To next step F Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu in Toluene) E->F G Workup and Purification F->G H N-benzyl-5-bromopyrimidin-2-amine G->H

Caption: Experimental workflow for the synthesis of N-benzyl-5-bromopyrimidin-2-amine.

Signaling Pathway/Logical Relationship Diagram

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)(Br)L₂ OxAdd->PdII AmineCoord Amine Coordination (R-NH₂) PdII->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NH-R RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Method

Application Notes and Protocols for the Derivatization of N-Benzyl-5-bromopyrimidin-2-amine in Biological Screening

These application notes provide detailed protocols for the synthesis, derivatization, and subsequent biological evaluation of N-benzyl-5-bromopyrimidin-2-amine derivatives. This class of compounds, built upon the versati...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis, derivatization, and subsequent biological evaluation of N-benzyl-5-bromopyrimidin-2-amine derivatives. This class of compounds, built upon the versatile pyrimidine scaffold, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues, including anticancer and antimicrobial effects.[1][2] The following sections are designed to guide researchers, scientists, and drug development professionals through the process of generating and screening a library of novel compounds based on this core structure.

Synthesis and Derivatization of N-Benzyl-5-bromopyrimidin-2-amine

The synthesis of the N-benzyl-5-bromopyrimidin-2-amine scaffold serves as the entry point for creating a diverse library of compounds. The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize biological activity.

Synthesis of the Starting Material: N-Benzyl-5-bromopyrimidin-2-amine

The synthesis of N-benzyl-5-bromopyrimidin-2-amine can be conceptualized in a two-step process, starting from the commercially available 2-aminopyrimidine.

Step 1: Bromination of 2-aminopyrimidine

The initial step involves the electrophilic bromination of 2-aminopyrimidine to produce 2-amino-5-bromopyrimidine.[3]

  • Protocol:

    • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.

    • Under ice-cooling, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

    • Stir the reaction mixture in the dark at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Wash the residue with water, filter, and dry under vacuum to yield 2-amino-5-bromopyrimidine.[3]

Step 2: N-Benzylation of 2-amino-5-bromopyrimidine

The second step involves the N-benzylation of 2-amino-5-bromopyrimidine. While a direct protocol for this specific reaction was not found in the search results, a general approach can be adapted from standard organic synthesis techniques for the N-alkylation of amino-heterocycles.

  • General Protocol (Illustrative):

    • To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) (1.1 eq) at 0 °C.

    • Stir the mixture for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Derivatization of N-Benzyl-5-bromopyrimidin-2-amine

The 5-bromo substituent on the pyrimidine ring is a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Below are protocols for two common derivatization strategies.

1.2.1. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction introduces new aryl or heteroaryl groups at the 5-position.

  • Protocol:

    • In a reaction vessel, combine N-benzyl-5-bromopyrimidin-2-amine (1.0 eq), a boronic acid or boronate ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

    • Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the desired 5-aryl/heteroaryl-N-benzylpyrimidin-2-amine derivative.

1.2.2. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction introduces various amine functionalities at the 5-position.

  • Protocol:

    • To a reaction tube, add N-benzyl-5-bromopyrimidin-2-amine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).

    • Add an anhydrous, aprotic solvent such as toluene or dioxane.

    • Seal the tube and heat the mixture in an oil bath at 100-120 °C for the specified time (monitored by TLC or LC-MS).

    • After cooling, dilute the mixture with an organic solvent and filter through celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Biological Screening Protocols

Once a library of derivatives has been synthesized, they can be subjected to a variety of biological assays to determine their activity. Below are detailed protocols for common anticancer and antimicrobial screening assays.

In Vitro Anticancer Activity

2.1.1. MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[4]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

  • Protocol:

    • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG-2, A549) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[4]

    • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[4]

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

2.1.2. Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compounds on the cell cycle progression.

  • Principle: Propidium iodide (PI) is a fluorescent dye that stains DNA. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentration for 24 or 48 hours.

    • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[4]

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.[4]

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.[4]

In Vitro Antimicrobial Activity

2.2.1. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of the synthesized compounds.[5]

  • Principle: The compound diffuses from a well through a solid agar medium inoculated with a test microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity.

  • Protocol:

    • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

    • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) over the surface of the agar.

    • Well Preparation: Create wells of a defined diameter in the agar using a sterile cork borer.

    • Compound Application: Add a specific volume of the dissolved test compound (in a solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal as a positive control.[5]

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • Measurement: Measure the diameter of the zone of inhibition in millimeters.

2.2.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with the test microorganism. The lowest concentration showing no turbidity after incubation is the MIC.

  • Protocol:

    • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

    • Inoculation: Add a standardized suspension of the test microorganism to each well.

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions.

    • Observation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison of the structure-activity relationship (SAR).

Table 1: In Vitro Anticancer Activity of N-Benzyl-5-substituted-pyrimidin-2-amine Derivatives

Compound IDR-group at 5-positionCell LineIC₅₀ (µM)[7][8]
1a PhenylMCF-7Data
1b 4-ChlorophenylMCF-7Data
1c 3-MethoxyphenylMCF-7Data
2a PhenylHepG-2Data
2b 4-ChlorophenylHepG-2Data
2c 3-MethoxyphenylHepG-2Data
Doxorubicin-MCF-7Data
Doxorubicin-HepG-2Data

Table 2: In Vitro Antimicrobial Activity of N-Benzyl-5-substituted-pyrimidin-2-amine Derivatives

Compound IDR-group at 5-positionS. aureus (MIC, µg/mL)[6]E. coli (MIC, µg/mL)[6]C. albicans (MIC, µg/mL)
3a MorpholinoDataDataData
3b PiperidinoDataDataData
3c 4-MethylpiperazinoDataDataData
Ciprofloxacin-DataDataNA
Fluconazole-NANAData

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.

Derivatization_Workflow cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization Reactions cluster_screening Biological Screening 2-Aminopyrimidine 2-Aminopyrimidine 2-Amino-5-bromopyrimidine 2-Amino-5-bromopyrimidine 2-Aminopyrimidine->2-Amino-5-bromopyrimidine Bromination (NBS) N-Benzyl-5-bromopyrimidin-2-amine N-Benzyl-5-bromopyrimidin-2-amine 2-Amino-5-bromopyrimidine->N-Benzyl-5-bromopyrimidin-2-amine N-Benzylation Suzuki Coupling Suzuki Coupling N-Benzyl-5-bromopyrimidin-2-amine->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination N-Benzyl-5-bromopyrimidin-2-amine->Buchwald-Hartwig Amination Derivative Library Derivative Library Suzuki Coupling->Derivative Library Buchwald-Hartwig Amination->Derivative Library Anticancer Assays Anticancer Assays Derivative Library->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Derivative Library->Antimicrobial Assays Data Analysis Data Analysis Anticancer Assays->Data Analysis Antimicrobial Assays->Data Analysis

Caption: Workflow for synthesis, derivatization, and screening.

Anticancer_Screening_Workflow Start Start Synthesized Derivatives Synthesized Derivatives Start->Synthesized Derivatives MTT Cytotoxicity Assay MTT Cytotoxicity Assay Synthesized Derivatives->MTT Cytotoxicity Assay Determine IC50 Values Determine IC50 Values MTT Cytotoxicity Assay->Determine IC50 Values Active Compounds (IC50 < Threshold) Active Compounds (IC50 < Threshold) Determine IC50 Values->Active Compounds (IC50 < Threshold) Cell Cycle Analysis Cell Cycle Analysis Active Compounds (IC50 < Threshold)->Cell Cycle Analysis Further Mechanistic Studies Further Mechanistic Studies Cell Cycle Analysis->Further Mechanistic Studies

Caption: Workflow for in vitro anticancer screening cascade.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-benzyl-5-bromopyrimidin-2-amine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-5-bromopyrimidin-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-5-bromopyrimidin-2-amine. Our aim is to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-benzyl-5-bromopyrimidin-2-amine?

A1: The most prevalent and effective method for the synthesis of N-benzyl-5-bromopyrimidin-2-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between 5-bromopyrimidin-2-amine and benzylamine.[1]

Q2: My reaction is showing low to no conversion of the starting materials. What are the primary factors to investigate?

A2: Low or no conversion in a Buchwald-Hartwig amination can often be attributed to several key factors. A systematic investigation should include:

  • Catalyst activity: Ensure the palladium catalyst and phosphine ligand are not deactivated. Use fresh reagents and handle them under an inert atmosphere.

  • Reaction temperature: The reaction may require higher temperatures to proceed efficiently. Consider a stepwise increase in temperature.

  • Choice of base: The base is crucial for the catalytic cycle. A stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) can be effective, but for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be more suitable, potentially requiring a higher reaction temperature.

  • Solvent purity: The presence of water or other impurities in the solvent can inhibit the reaction. Ensure you are using anhydrous and degassed solvents.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: A common side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the bromo group on the pyrimidine ring is replaced by a hydrogen atom. To minimize this and other potential side reactions:

  • Optimize the base: Using a weaker or sterically hindered base can sometimes reduce the extent of side reactions.

  • Lower the reaction temperature: Higher temperatures can promote the formation of byproducts.

  • Screen different ligands: The choice of phosphine ligand can significantly influence the selectivity of the reaction.

Troubleshooting Guide

Low Yield
IssuePotential CauseRecommended Solution
Low or No Product Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen). Consider using a palladium pre-catalyst for more reliable generation of the active species.
Insufficient Reaction Temperature: The reaction may have a high activation energy.Cautiously increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine or may be sterically hindered.If using a weak base like Cs₂CO₃, consider switching to a stronger base like NaOtBu or K₃PO₄, provided your substrate is not base-sensitive.
Poor Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.Use reagents from a reliable source and purify them if necessary. Ensure solvents are anhydrous and degassed.
Incomplete Reaction Sub-optimal Ligand: The phosphine ligand may not be suitable for this specific transformation.Screen a variety of phosphine ligands. For electron-deficient heteroaryl halides like 5-bromopyrimidin-2-amine, bulky biarylphosphine ligands such as Xantphos are often effective.[1]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.Ensure the stoichiometry of the amine, aryl halide, base, and catalyst is correct. A slight excess of the amine and base is often used.
Product Degradation Prolonged Reaction Time at High Temperature: The product may be unstable under the reaction conditions for extended periods.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Harsh Work-up Conditions: The product may be sensitive to acidic or basic conditions during the work-up procedure.Employ a neutral work-up procedure if possible. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.[1]

Experimental Protocols

Buchwald-Hartwig Amination of 5-bromopyrimidin-2-amine with Benzylamine

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of similar bromopyridine derivatives.[1]

Materials:

  • 5-bromopyrimidin-2-amine

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or another suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidin-2-amine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Under the inert atmosphere, add anhydrous toluene (or dioxane) via syringe, followed by benzylamine (1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromopyrimidin-2-amine 5-bromopyrimidin-2-amine Reaction_Mixture 5-bromopyrimidin-2-amine->Reaction_Mixture Benzylamine Benzylamine Benzylamine->Reaction_Mixture Pd_catalyst Pd_catalyst Pd_catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent_Heat Solvent_Heat Solvent_Heat->Reaction_Mixture N-benzyl-5-bromopyrimidin-2-amine N-benzyl-5-bromopyrimidin-2-amine Reaction_Mixture->N-benzyl-5-bromopyrimidin-2-amine

Caption: Reaction pathway for the synthesis of N-benzyl-5-bromopyrimidin-2-amine.

Experimental_Workflow A Setup Reaction Under Inert Atmosphere B Add Reactants, Catalyst, Ligand, and Base A->B C Add Anhydrous Solvent and Amine B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Work-up: Filter, Wash, and Extract F->G H Purify by Column Chromatography G->H

Caption: General experimental workflow for the synthesis.

Troubleshooting_Workflow Start Low Yield Check_Catalyst Is the catalyst active and handled under inert conditions? Start->Check_Catalyst Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use pre-catalyst or fresh reagents Check_Catalyst->Solution_Catalyst No Check_Base Is the base appropriate for the substrate? Check_Temp->Check_Base Yes Solution_Temp Increase temperature incrementally Check_Temp->Solution_Temp No Check_Purity Are reagents and solvents pure and anhydrous? Check_Base->Check_Purity Yes Solution_Base Screen different bases (e.g., NaOtBu, Cs2CO3) Check_Base->Solution_Base No Optimize_Ligand Is the phosphine ligand optimal? Check_Purity->Optimize_Ligand Yes Solution_Purity Use anhydrous, degassed solvents and pure reagents Check_Purity->Solution_Purity No Solution_Ligand Screen different phosphine ligands (e.g., Xantphos) Optimize_Ligand->Solution_Ligand No

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Optimization

Optimizing reaction conditions for the synthesis of N-benzyl-5-bromopyrimidin-2-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-benzyl-5-b...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-benzyl-5-bromopyrimidin-2-amine.

Troubleshooting Guides

This guide addresses common issues encountered during the synthesis of N-benzyl-5-bromopyrimidin-2-amine, primarily via the Buchwald-Hartwig amination of 5-bromopyrimidin-2-amine and benzylamine.

Issue 1: Low or No Conversion of Starting Materials

  • Question: My reaction shows a low yield or no formation of the desired N-benzyl-5-bromopyrimidin-2-amine. What are the potential causes and how can I troubleshoot this?

  • Answer: Low conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure that the palladium precursor and ligand are of high quality and have been stored and handled under a strict inert atmosphere (e.g., argon or nitrogen).[1] Consider using a pre-catalyst, such as XPhos Pd G3, for more reliable generation of the active catalytic species.[1]

    • Insufficient Reaction Temperature: The reaction may require more thermal energy to proceed efficiently. Cautiously increase the reaction temperature in 10 °C increments while monitoring for product formation and potential side reactions.[1]

    • Purity of Reagents and Solvents: Ensure that all reagents, especially the amine and solvent, are anhydrous and that solvents have been adequately degassed. Water and oxygen can deactivate the catalyst.[1]

    • Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction kinetics will be slow. Consider screening alternative anhydrous solvents like 1,4-dioxane or tetrahydrofuran (THF) to improve solubility.[1]

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield catalyst_check Is the catalyst active and handled under inert conditions? start->catalyst_check temp_check Is the reaction temperature optimal? catalyst_check->temp_check Yes use_precatalyst Use a pre-catalyst or fresh reagents. catalyst_check->use_precatalyst No reagent_check Are reagents and solvents pure and anhydrous? temp_check->reagent_check Yes increase_temp Increase temperature incrementally. temp_check->increase_temp No side_reaction_check Significant side reactions observed? reagent_check->side_reaction_check Yes purify_reagents Use anhydrous, degassed solvents and pure reagents. reagent_check->purify_reagents No screen_bases Screen weaker or less hindered bases (e.g., Cs₂CO₃). side_reaction_check->screen_bases Yes screen_ligands Screen different phosphine ligands. side_reaction_check->screen_ligands Yes

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Formation of Significant Side Products

  • Question: I am observing significant impurities alongside my desired product. What are the common side reactions and how can they be minimized?

  • Answer: The most common side reaction in this synthesis is the hydrodehalogenation of the starting material, 5-bromopyrimidin-2-amine, where the bromine atom is replaced by a hydrogen atom.[1]

    • Optimize the Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation.[1] Consider using a weaker or less hindered base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require a higher reaction temperature.[1]

    • Lower the Reaction Temperature: Higher temperatures can increase the rate of side reactions.[1] Once the reaction is initiated, try to maintain the lowest temperature that allows for a reasonable reaction rate.

    • Screen Ligands: The choice of phosphine ligand can significantly influence the prevalence of side reactions.[1] Some ligands are more prone to promoting hydrodehalogenation than others. Screening different ligands can help to identify one that favors the desired C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for reaction conditions for the Buchwald-Hartwig amination of 5-bromopyrimidin-2-amine with benzylamine?

A1: A general starting point would be to use a palladium pre-catalyst like XPhos Pd G3 (2 mol%) with a phosphine ligand such as XPhos (4 mol%). A common base is sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv), and toluene is a frequently used solvent. The reaction is typically heated to 80-100 °C under an inert atmosphere.[1]

Q2: How critical is the choice of base and solvent?

A2: The selection of the base and solvent is highly critical and their effects are often interdependent.[1]

  • Base: Strong, non-nucleophilic bases like NaOtBu generally lead to faster reactions. However, for substrates with sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended, which might require higher temperatures or longer reaction times.[1]

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalyst.[1] Toluene and 1,4-dioxane are common and effective choices.[1] THF can also be used, but may sometimes result in lower yields.[1]

Q3: Can microwave irradiation be used to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a powerful tool to reduce reaction times significantly. Modern methods like microwave irradiation often lead to higher yields in shorter times compared to conventional heating.

Data Presentation

Table 1: Effect of Base and Solvent on Buchwald-Hartwig Amination

Base (equiv.)SolventTemperature (°C)Typical OutcomeReference(s)
NaOtBu (1.5)Toluene80-100Faster reaction rates, good for robust substrates.[1]
Cs₂CO₃ (2.0)1,4-Dioxane100-120Slower reaction, suitable for base-sensitive substrates.[1]
K₃PO₄ (2.0)Toluene100-120Milder conditions, may require longer reaction times.[1]
DBU (2.0)DMF100Homogeneous conditions, can be effective with specific ligands like XantPhos.[2]

Table 2: Comparison of Common Palladium Catalysts and Ligands

Palladium SourceLigandKey FeaturesReference(s)
Pd₂(dba)₃XPhosHighly active and stable, good for a wide range of amines.[3]
Pd(OAc)₂SPhosEffective for sterically hindered couplings.
XPhos Pd G3(Integrated)Pre-catalyst, air-stable and easy to handle, rapid activation.[1]
Pd₂(dba)₃XantphosGood for reactions requiring milder bases like DBU.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine (Starting Material)

This protocol is adapted from a known procedure.[4]

  • Dissolve 2-aminopyrimidine (1.0 equiv) in acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise, ensuring the temperature remains low.

  • Stir the reaction mixture in the dark at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with water and filter.

  • Dry the solid in vacuo to obtain 2-amino-5-bromopyrimidine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination to Synthesize N-benzyl-5-bromopyrimidin-2-amine

This is a general guideline and should be optimized for specific experimental setups.[1]

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add 5-bromopyrimidin-2-amine (1.0 equiv), benzylamine (1.2 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).[1]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water.[1] Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-benzyl-5-bromopyrimidin-2-amine.[1]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_inert Setup Inert Atmosphere (Ar/N2) prep_reagents->setup_inert add_catalyst Add Pd Precatalyst & Ligand setup_inert->add_catalyst add_reagents Add 5-Bromopyrimidin-2-amine, Benzylamine, & Base add_catalyst->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify via Chromatography extract->purify product N-benzyl-5-bromopyrimidin-2-amine purify->product

Caption: General experimental workflow for the synthesis.

References

Troubleshooting

Improving the solubility of N-benzyl-5-bromopyrimidin-2-amine for biological assays

Welcome to the technical support center for N-benzyl-5-bromopyrimidin-2-amine. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals overcome solubility...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-benzyl-5-bromopyrimidin-2-amine. This guide provides troubleshooting advice and detailed protocols to help researchers and drug development professionals overcome solubility challenges for successful biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving N-benzyl-5-bromopyrimidin-2-amine. What is the recommended solvent to prepare a stock solution?

A: For initial stock solutions of poorly water-soluble compounds like N-benzyl-5-bromopyrimidin-2-amine, the recommended starting solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a standard choice in drug discovery and biological screening.[1][2][3] It is also readily miscible with water and cell culture media.[3] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted for your experiments.

Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A: This is a common issue known as aqueous precipitation. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer, it can crash out of solution. Here are several strategies to mitigate this, which are also outlined in the troubleshooting workflow below:

  • Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform a stepwise serial dilution.[4][5] Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[4]

  • Lower Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.[4]

  • Use Sonication: After dilution, briefly sonicating the solution can help break down and redissolve fine precipitates, creating a more uniform suspension.[4]

  • Increase DMSO (with caution): Slightly increasing the final DMSO concentration in your assay might maintain solubility. However, the final concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or artifacts.[1][6][7] It is critical to run a vehicle control with the same final DMSO concentration to assess its effect on your specific assay.[1]

Q3: My screening results are highly variable, and the compound's potency seems lower than expected. Could solubility be the cause?

A: Absolutely. Poor aqueous solubility is a primary reason for inaccurate and variable biological data.[4] If the compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and significantly lower than the nominal concentration you calculated.[4] This can lead to:

  • Underestimation of Potency: The IC50 or EC50 values will appear higher (less potent) because the effective concentration is lower than the theoretical one.

  • Poor Reproducibility: The amount of compound that remains in solution can vary between experiments, leading to inconsistent results.

  • False Negatives: A potentially active compound may appear inactive if it cannot reach its target in a sufficient concentration.

Q4: What are some alternative formulation strategies if optimizing the DMSO dilution is not sufficient?

A: If standard methods are insufficient, several advanced formulation strategies can be employed to enhance solubility.[8][9][10][11]

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of poorly soluble drugs.[12] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[13][14] These are typically used in combination with DMSO and water.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[15][16][17][18][19] Since N-benzyl-5-bromopyrimidin-2-amine has basic nitrogen atoms, adjusting the pH of the buffer to be more acidic may increase its solubility by protonating the amine groups.[17][18][20]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate poorly soluble "guest" molecules, like the target compound, forming an inclusion complex that has significantly improved aqueous solubility and stability.[21][22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[21]

Troubleshooting and Experimental Workflows

The following diagrams illustrate key decision-making and biological processes relevant to your work with N-benzyl-5-bromopyrimidin-2-amine.

G Troubleshooting Workflow for Compound Precipitation cluster_troubleshoot start Start: Prepare 10-50 mM stock in 100% DMSO dilute Dilute stock into aqueous assay buffer start->dilute check_precip Precipitation observed? dilute->check_precip proceed Proceed with Assay (Include vehicle control) check_precip->proceed No troubleshoot Troubleshoot Solubility check_precip->troubleshoot Yes serial_dilute Use multi-step serial dilution troubleshoot->serial_dilute sonicate Briefly sonicate final solution serial_dilute->sonicate lower_conc Test lower final concentration sonicate->lower_conc alt_form Try alternative formulation (Co-solvent, pH, Cyclodextrin) lower_conc->alt_form alt_form->dilute Re-test

Caption: A decision tree for addressing compound precipitation in assays.

G Potential Mechanism of Action: HDAC Inhibition cluster_normal Normal Cell Function cluster_inhibited With HDAC Inhibitor histone Histone Proteins hdac HDAC Enzyme histone->hdac deacetylated Deacetylated Histones hdac->deacetylated Removes acetyl groups acetyl Acetyl Groups acetyl->hdac condensed Condensed Chromatin (Heterochromatin) deacetylated->condensed repressed Gene Transcription REPRESSED condensed->repressed inhibitor N-benzyl-5-bromopyrimidin-2-amine (Potential HDAC Inhibitor) blocked_hdac HDAC Enzyme inhibitor->blocked_hdac INHIBITS acetylated Acetylated Histones blocked_hdac->acetylated Acetyl groups remain open_chromatin Open Chromatin (Euchromatin) acetylated->open_chromatin activated Gene Transcription ACTIVATED open_chromatin->activated

Caption: Potential signaling pathway affected by N-benzyl-5-bromopyrimidin-2-amine.

Solubility Enhancement Data

Since specific quantitative solubility data for N-benzyl-5-bromopyrimidin-2-amine is not publicly available, researchers should perform their own solubility tests. Use the table below to systematically record and compare the effectiveness of different solubilization methods.

Solubilization Method Vehicle Composition Target Conc. (µM) Max Achieved Solubility (µM) Observations (Precipitation, Color) Effect on Assay Control (e.g., Cell Viability)
Standard Dilution 0.1% DMSO in PBS10e.g., Immediate fine precipitate
Sonication 0.1% DMSO in PBS10e.g., Precipitate redissolved
Co-Solvent A 0.1% DMSO, 1% EtOH in PBS10e.g., Clear solution
Co-Solvent B 0.1% DMSO, 5% PEG400 in PBS10e.g., Clear solution
pH Adjustment 0.1% DMSO in Citrate Buffer (pH 5.0)10e.g., Clear solution
Cyclodextrin 2% HP-β-CD in PBS, 0.1% DMSO10e.g., Clear solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of N-benzyl-5-bromopyrimidin-2-amine (MW: 276.14 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.76 mg.

  • Weigh Compound: Accurately weigh the calculated mass using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the desired volume of high-purity, anhydrous DMSO (e.g., 1 mL) to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C or briefly sonicate to aid dissolution. Ensure the compound is fully dissolved before storage.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution into Aqueous Assay Buffer

This protocol is for diluting a 10 mM DMSO stock to a final concentration of 10 µM in an assay plate (assuming a final volume of 200 µL and a final DMSO concentration of 0.1%).

  • Intermediate Dilution 1 (1 mM): Dilute 10 µL of the 10 mM stock solution with 90 µL of 100% DMSO. Mix thoroughly. This creates a 1 mM solution.

  • Intermediate Dilution 2 (100 µM): Dilute 10 µL of the 1 mM solution with 90 µL of your cell culture medium or assay buffer. Mix thoroughly. This creates a 100 µM solution in 10% DMSO.

  • Final Dilution: Add 20 µL of the 100 µM intermediate solution to 180 µL of assay buffer in the well of your assay plate. This results in a final concentration of 10 µM with 1% DMSO from the intermediate step. Correction: To achieve 0.1% final DMSO, the intermediate dilution step needs adjustment. Let's correct the protocol.

Corrected Protocol 2:

  • Intermediate Dilution (200 µM): Prepare a 200 µM working solution by adding 2 µL of the 10 mM DMSO stock to 98 µL of your complete assay medium. Mix immediately and vigorously. This is a 1:50 dilution, resulting in 2% DMSO.

  • Final Dilution: Add 10 µL of this 200 µM working solution to the 190 µL of medium already in your assay well. This achieves a final concentration of 10 µM and a final DMSO concentration of 0.1%.

Protocol 3: Using Cyclodextrins for Enhanced Solubility

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to create a more soluble formulation.

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) HP-β-CD solution in your assay buffer. This will be your primary vehicle.

  • Prepare Compound Stock: Create a high-concentration (e.g., 10 mM) stock of N-benzyl-5-bromopyrimidin-2-amine in 100% DMSO as described in Protocol 1.

  • Form the Complex: Add a small volume of the DMSO stock (e.g., 2 µL of 10 mM stock) directly to a larger volume of the 10% HP-β-CD solution (e.g., 998 µL) to achieve your desired highest concentration for the assay (in this case, 20 µM).

  • Equilibrate: Vortex the solution and let it incubate at room temperature for at least 1 hour to allow for the formation of the inclusion complex.

  • Serial Dilution: Perform serial dilutions for your dose-response curve using the 10% HP-β-CD solution as the diluent. This ensures the cyclodextrin concentration remains constant across all test conditions.

  • Assay and Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

References

Optimization

N-benzyl-5-bromopyrimidin-2-amine stability and degradation issues

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of N-benzyl-5-bromopyrimidin-2-amine. Frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of N-benzyl-5-bromopyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-benzyl-5-bromopyrimidin-2-amine?

A1: To ensure the long-term stability of N-benzyl-5-bromopyrimidin-2-amine, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at 2-8°C is advised. For longer-term storage, maintaining the compound at -20°C is recommended.

Q2: What are the potential degradation pathways for N-benzyl-5-bromopyrimidin-2-amine?

A2: Based on the chemical structure, N-benzyl-5-bromopyrimidin-2-amine is potentially susceptible to degradation through several pathways, including:

  • Hydrolysis: The amine and pyrimidine ring may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The benzylamine moiety can be a target for oxidation, potentially leading to the formation of corresponding aldehydes or other oxidized species. This can be initiated by exposure to air (oxygen), peroxides, or metal ions.

  • Photodegradation: Aromatic amines and halogenated pyrimidines can be sensitive to light, particularly UV radiation. Exposure to light may lead to the formation of colored degradants or other photoproducts.

Q3: Are there any known incompatibilities with common excipients or solvents?

A3: While specific compatibility data for N-benzyl-5-bromopyrimidin-2-amine is not extensively published, general chemical principles suggest potential incompatibilities with strong oxidizing agents, strong acids, and bases. When formulating, it is crucial to assess the compatibility with reactive excipients.

Q4: How can I monitor the stability of N-benzyl-5-bromopyrimidin-2-amine in my samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection, is the most effective way to monitor the purity and degradation of N-benzyl-5-bromopyrimidin-2-amine. This method should be capable of separating the intact compound from its potential degradation products.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and experimentation with N-benzyl-5-bromopyrimidin-2-amine.

Issue 1: Discoloration of the solid compound or solutions.

  • Possible Cause A: Photodegradation. Exposure to light, especially UV light, can cause the compound to degrade, leading to the formation of colored impurities.

    • Solution: Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. Handle the compound in a dimly lit environment whenever possible.

  • Possible Cause B: Oxidation. Exposure to air (oxygen) can lead to oxidative degradation.

    • Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon). When preparing solutions, use deoxygenated solvents.

Issue 2: Inconsistent or unexpected results in biological assays.

  • Possible Cause A: Degradation of the compound in the assay medium. The pH, temperature, or presence of certain components in the assay buffer could be causing the compound to degrade over the course of the experiment.

    • Solution: Perform a preliminary stability study of N-benzyl-5-bromopyrimidin-2-amine in the assay medium under the experimental conditions (time, temperature). Analyze samples at different time points by HPLC to check for degradation. Consider adjusting the buffer composition or pH if instability is observed.

  • Possible Cause B: Impurities in the starting material. The presence of impurities, including potential degradation products from storage, can interfere with the assay.

    • Solution: Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use. If significant impurities are detected, purify the compound if possible.

Issue 3: Appearance of unexpected peaks in chromatograms during analysis.

  • Possible Cause A: On-column degradation. The compound may be degrading on the HPLC column due to the mobile phase composition (e.g., extreme pH) or stationary phase interactions.

    • Solution: Adjust the mobile phase pH to be within the stable range for the compound. Screen different column stationary phases to find one that is more inert.

  • Possible Cause B: Degradation during sample preparation. The conditions used for sample dissolution or dilution might be causing degradation.

    • Solution: Prepare samples immediately before analysis. Use solvents and diluents that are known to be compatible and non-degrading. Avoid prolonged exposure to harsh conditions (e.g., high temperature, strong acids/bases).

Data Presentation

The following tables summarize hypothetical stability data for N-benzyl-5-bromopyrimidin-2-amine under various stress conditions. This data is illustrative and based on the expected behavior of similar chemical structures. Actual stability should be determined experimentally.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionTimeTemperature% DegradationMajor Degradation Products
0.1 M HCl24 h60°C15%Hydrolytic products
0.1 M NaOH24 h60°C25%Hydrolytic products
3% H₂O₂24 h25°C10%Oxidative products
UV Light (254 nm)48 h25°C30%Photodegradation products
Heat (Dry)7 days80°C5%Thermal degradants

Table 2: Recommended Storage Conditions and Expected Shelf-Life (Hypothetical)

Storage ConditionTemperatureExpected Shelf-Life
Long-term-20°C ± 5°C> 2 years
Short-term2-8°C6-12 months
Room Temperature20-25°C< 3 months

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on N-benzyl-5-bromopyrimidin-2-amine to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of N-benzyl-5-bromopyrimidin-2-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in foil and kept under the same conditions.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Data Evaluation: Calculate the percentage of degradation. Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, 25°C) prep_stock->oxidation photo Photodegradation (UV light, 25°C) prep_stock->photo thermal Thermal Degradation (Solid, 80°C) prep_stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc calc_degradation Calculate % Degradation hplc->calc_degradation id_products Identify Degradants (LC-MS/MS, NMR) calc_degradation->id_products

Caption: Workflow for Forced Degradation Study of N-benzyl-5-bromopyrimidin-2-amine.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Assay Results check_purity Check Purity of Starting Material start->check_purity Step 1 check_stability Assess Stability in Assay Medium start->check_stability Step 2 purify Purify Compound check_purity->purify If Impure modify_assay Modify Assay Conditions (pH, Buffer) check_stability->modify_assay If Unstable fresh_prep Prepare Fresh Solutions check_stability->fresh_prep If Unstable

Troubleshooting

Technical Support Center: Purification of N-benzyl-5-bromopyrimidin-2-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-benzyl-5-bromo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-benzyl-5-bromopyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of N-benzyl-5-bromopyrimidin-2-amine?

A1: Common impurities can originate from unreacted starting materials or the formation of byproducts during the synthesis. The synthesis of N-benzyl-5-bromopyrimidin-2-amine typically proceeds via a nucleophilic aromatic substitution reaction.[1][2] Potential impurities include:

  • Unreacted 2-amino-5-bromopyrimidine: This starting material is more polar than the desired product.

  • Unreacted benzylamine: This starting material is a basic and relatively polar liquid.

  • Dibenzylamino-5-bromopyrimidine: Over-alkylation can lead to the formation of a disubstituted, less polar byproduct.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: What is the general purity of N-benzyl-5-bromopyrimidin-2-amine that can be expected after initial synthesis and work-up?

A2: The purity of the crude product can vary significantly depending on the reaction conditions and work-up procedure. It is not uncommon for the crude material to contain a mixture of the desired product and the impurities listed above. Therefore, a purification step is almost always necessary to achieve high purity for subsequent applications.

Q3: What are the recommended purification techniques for N-benzyl-5-bromopyrimidin-2-amine?

A3: The two most common and effective purification techniques for compounds like N-benzyl-5-bromopyrimidin-2-amine are column chromatography and recrystallization . The choice between these methods depends on the impurity profile and the scale of the purification.

Troubleshooting Guides

Column Chromatography Purification

Column chromatography is a versatile technique for separating compounds with different polarities.[3]

Issue 1: The compound is not moving from the baseline on the TLC plate, even with polar solvents.

  • Possible Cause: The compound may be too polar for the selected solvent system, or it might be interacting strongly with the silica gel. N-benzyl-5-bromopyrimidin-2-amine is a relatively polar compound.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Add a Modifier: For basic compounds like this, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve elution by competing with the amine for binding sites on the silica gel.

    • Change the Solvent System: Consider using a more polar solvent system, such as dichloromethane/methanol.

Issue 2: The desired product is co-eluting with an impurity.

  • Possible Cause: The polarity difference between your product and the impurity is insufficient for separation with the current solvent system.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Systematically test different solvent systems of varying polarities. Sometimes, a less polar system can provide better separation.

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reversed-phase column (e.g., C18).[4]

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.

Recrystallization Purification

Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found.[3]

Issue 1: The compound is soluble in all tested solvents at room temperature.

  • Possible Cause: The compound is highly soluble, making single-solvent recrystallization difficult.

  • Troubleshooting Steps:

    • Use a Solvent Mixture: Find a solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). The two solvents must be miscible. Dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent mixtures include ethanol/water or ethyl acetate/hexane.[5][6]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The melting point of the impurity-laden compound may be below the temperature of the solution.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal formation.

    • Seed Crystals: If available, add a small crystal of the pure compound to the cooled solution to initiate crystallization.

    • Use a More Dilute Solution: Add a small amount of the "good" solvent to the oiled-out mixture, heat to dissolve, and then attempt to recrystallize again.

Data Presentation

Table 1: Physical Properties of N-benzyl-5-bromopyrimidin-2-amine and Potential Impurities

CompoundMolecular Weight ( g/mol )Physical State at STPPolarity
N-benzyl-5-bromopyrimidin-2-amine276.14SolidModerately Polar
2-amino-5-bromopyrimidine174.00SolidMore Polar
Benzylamine107.15LiquidPolar, Basic
Dibenzylamino-5-bromopyrimidine366.25Likely SolidLess Polar

Experimental Protocols

Protocol 1: Column Chromatography of N-benzyl-5-bromopyrimidin-2-amine
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system of hexane:ethyl acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light.

    • Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.3.

  • Column Packing (Slurry Method):

    • Securely clamp a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

    • Add a thin layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-benzyl-5-bromopyrimidin-2-amine.

Protocol 2: Recrystallization of N-benzyl-5-bromopyrimidin-2-amine
  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point. Ethanol, isopropanol, or a mixture of ethyl acetate and hexane are good starting points.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Separation Feasible? TLC->Decision Column Column Chromatography Decision->Column Yes Recrystallization Recrystallization Decision->Recrystallization No / Smearing Pure Pure Product Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of N-benzyl-5-bromopyrimidin-2-amine.

Troubleshooting_Logic Start Purification Issue Column_Issue Column Chromatography Problem Start->Column_Issue Recrystallization_Issue Recrystallization Problem Start->Recrystallization_Issue Co_elution Co-elution of Impurity Column_Issue->Co_elution Oiling_Out Compound Oils Out Recrystallization_Issue->Oiling_Out Optimize_Solvent Optimize Solvent System Co_elution->Optimize_Solvent Slow_Cooling Slower Cooling / Seeding Oiling_Out->Slow_Cooling Change_Stationary_Phase Change Stationary Phase Optimize_Solvent->Change_Stationary_Phase Solvent_Mixture Use Solvent Mixture Slow_Cooling->Solvent_Mixture

References

Optimization

Overcoming poor reactivity of 2-amino-5-bromopyrimidine in N-benzylation

This technical support center provides troubleshooting guidance and frequently asked questions to address the challenges associated with the N-benzylation of 2-amino-5-bromopyrimidine, a reaction often hampered by the su...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address the challenges associated with the N-benzylation of 2-amino-5-bromopyrimidine, a reaction often hampered by the substrate's poor reactivity.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during the N-benzylation of 2-amino-5-bromopyrimidine.

Issue Potential Cause Suggested Solution
No or Low Conversion Poor nucleophilicity of the 2-amino group: The electron-withdrawing nature of the pyrimidine ring and the bromo substituent deactivates the amino group.[1]Increase reaction temperature. A successful reported procedure involves refluxing at 130°C.[2] Consider using a stronger base to deprotonate the amine, enhancing its nucleophilicity. Sodium hydride (NaH) is a common choice for such reactions.
Ineffective leaving group on the benzylating agent: While benzyl bromide is common, its reactivity can be influenced by solvent and other conditions.Ensure the quality of the benzylating agent. Consider using benzyl iodide, which is more reactive, or activating benzyl alcohol with a catalyst.
Inappropriate solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.Use a high-boiling point, polar aprotic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to ensure reactants are fully dissolved and to allow for higher reaction temperatures.
Catalyst issues (if applicable): If using a catalytic method (e.g., with benzyl alcohol), the catalyst may be inactive or poisoned.For palladium-catalyzed reactions with benzyl alcohol, ensure anhydrous and oxygen-free conditions. Consider screening different palladium catalysts and ligands.[1][3]
Formation of Multiple Products Dialkylation: The mono-benzylated product can be more nucleophilic than the starting material, leading to the formation of a di-benzylated byproduct.[4][5]Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the benzylating agent. Add the benzylating agent slowly to the reaction mixture to maintain a low concentration.
Ring Alkylation: Alkylation may occur on one of the pyrimidine ring nitrogens instead of the exocyclic amino group.This is generally less favored for 2-aminopyrimidines but can be influenced by the reaction conditions. Characterize all products carefully to identify isomers. Using a strong base that selectively deprotonates the amino group can favor N-benzylation at that position.
Degradation of Starting Material or Product Harsh reaction conditions: High temperatures over prolonged periods can lead to decomposition.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If degradation is observed, try to lower the reaction temperature and extend the reaction time, or explore more reactive benzylating agents that allow for milder conditions.

Frequently Asked Questions (FAQs)

Q1: Why is 2-amino-5-bromopyrimidine poorly reactive towards N-benzylation?

A1: The poor reactivity of 2-amino-5-bromopyrimidine stems from the reduced nucleophilicity of the 2-amino group. The pyrimidine ring is an electron-deficient heterocycle, and the bromine atom at the 5-position is also electron-withdrawing. These factors decrease the electron density on the amino group, making it a weaker nucleophile.[1]

Q2: What are the best reaction conditions for a successful N-benzylation of 2-amino-5-bromopyrimidine?

A2: A reported high-yield synthesis of N-benzyl-2-amino-5-bromopyrimidine involved refluxing the starting material with benzyl bromide at 130°C for 4.5 hours.[2] The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF is also a common strategy for N-alkylation of weakly nucleophilic amines.

Q3: Can I use benzyl alcohol instead of benzyl bromide for the reaction?

A3: Yes, benzyl alcohol can be used as a "green" alkylating agent, but this typically requires a catalyst.[3] Methods like the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism often employ transition metal catalysts (e.g., palladium or iridium complexes).[1][3] However, it has been reported that 2-aminopyrimidine can be unreactive under certain palladium-catalyzed conditions with benzyl alcohol due to its poor nucleophilicity.[1] Therefore, this approach may require significant optimization.

Q4: How can I avoid the formation of the N,N-dibenzylated byproduct?

A4: The formation of the dibenzylated product occurs because the mono-benzylated product can be more nucleophilic than the starting 2-amino-5-bromopyrimidine. To minimize this side reaction, you can:

  • Use a controlled amount of the benzylating agent (typically 1.0 to 1.2 equivalents).

  • Add the benzylating agent slowly to the reaction mixture.

  • Monitor the reaction closely and stop it once the starting material is consumed.

Q5: What is the role of the base in this reaction?

A5: The base plays a crucial role in deprotonating the 2-amino group, which significantly increases its nucleophilicity. For weakly acidic amines like 2-amino-5-bromopyrimidine, a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to generate a sufficient concentration of the highly reactive anion for the alkylation to proceed efficiently.

Experimental Protocols

Protocol 1: N-Benzylation using Benzyl Bromide

This protocol is adapted from a reported successful synthesis.[2]

Materials:

  • 2-amino-5-bromopyrimidine

  • Benzyl bromide

  • A suitable high-boiling solvent (e.g., DMF or 1,4-dioxane)

  • A suitable base (e.g., NaH or K₂CO₃)

Procedure:

  • To a solution of 2-amino-5-bromopyrimidine in the chosen solvent, add the base (e.g., 1.2 equivalents of NaH).

  • Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the amino group.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (a temperature of 130°C has been reported to be effective) and monitor the reaction by TLC or LC-MS.[2]

  • Upon completion (typically after 4-5 hours), cool the reaction mixture to room temperature.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Start: N-Benzylation of 2-Amino-5-bromopyrimidine issue Low or No Conversion? start->issue increase_temp Increase Temperature (e.g., reflux at 130°C) issue->increase_temp Yes side_products Side Products Observed? issue->side_products No stronger_base Use Stronger Base (e.g., NaH) increase_temp->stronger_base check_reagents Check Reagent Quality (Benzyl Bromide) stronger_base->check_reagents change_solvent Change to High-Boiling Polar Aprotic Solvent (e.g., DMF) check_reagents->change_solvent change_solvent->side_products failure Further Optimization Needed change_solvent->failure control_stoichiometry Control Stoichiometry (1.1 eq Benzyl Bromide) side_products->control_stoichiometry Yes success Successful Reaction side_products->success No slow_addition Slow Addition of Benzylating Agent control_stoichiometry->slow_addition slow_addition->success ExperimentalWorkflow start Start add_reagents 1. Dissolve 2-amino-5-bromopyrimidine in DMF and add NaH start->add_reagents deprotonation 2. Stir at RT for 30 min (Deprotonation) add_reagents->deprotonation add_benzyl_bromide 3. Add Benzyl Bromide (1.1 eq) dropwise deprotonation->add_benzyl_bromide reflux 4. Heat to Reflux (130°C) for 4.5 hours add_benzyl_bromide->reflux monitoring Monitor by TLC/LC-MS reflux->monitoring monitoring->reflux Incomplete workup 5. Quench, Extract, and Dry monitoring->workup Complete purification 6. Purify by Column Chromatography workup->purification product N-Benzyl-2-amino- 5-bromopyrimidine purification->product

References

Troubleshooting

Optimizing Purification of N-benzyl-5-bromopyrimidin-2-amine: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of N-benzyl-5-bromopyrimidin-2-amine. The following sections of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of N-benzyl-5-bromopyrimidin-2-amine. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of N-benzyl-5-bromopyrimidin-2-amine?

A1: Common impurities include unreacted starting materials such as 5-bromo-2-aminopyrimidine and benzyl bromide, over-alkylated byproducts, and residual base or solvent from the reaction.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the desired product and impurities. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative assessment of purity.

Q3: My purified N-benzyl-5-bromopyrimidin-2-amine is a persistent oil. How can I induce crystallization?

A3: If the product remains an oil after purification and removal of solvent under high vacuum, it is likely due to residual impurities. Further purification by column chromatography may be necessary. If the product is pure but oily, attempting crystallization from a different solvent system, scratching the inside of the flask with a glass rod at the solvent-air interface, or seeding with a previously obtained crystal can induce solidification.

Q4: What are the recommended storage conditions for purified N-benzyl-5-bromopyrimidin-2-amine?

A4: The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of N-benzyl-5-bromopyrimidin-2-amine.

Problem Potential Cause Recommended Solution
Low Recovery After Column Chromatography The product is highly soluble in the elution solvent.Gradually decrease the polarity of the mobile phase. Ensure the column is not overloaded.
The compound is adsorbing irreversibly to the silica gel.Add a small percentage of a more polar solvent like methanol or a few drops of a basic modifier like triethylamine to the mobile phase to reduce strong interactions with the silica.
Co-elution of Impurities with the Product The mobile phase does not provide adequate separation.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Product Degradation During Purification The compound may be sensitive to acidic silica gel or prolonged exposure to certain solvents.Use neutral or deactivated silica gel for chromatography. Minimize the time the compound spends in solution and on the column.
Recrystallization Fails to Yield Crystals The chosen solvent is not suitable, or the solution is not supersaturated.Screen a variety of solvents or solvent mixtures. Ensure the minimum amount of hot solvent is used to dissolve the compound. Allow for slow cooling to promote crystal growth.
The presence of impurities is inhibiting crystallization.Repurify the compound by column chromatography to remove impurities that may be hindering the crystallization process.

Experimental Protocols

The following are generalized protocols for the purification of N-benzyl-5-bromopyrimidin-2-amine based on methods for analogous compounds. Optimization may be required for specific experimental outcomes.

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of N-benzyl-5-bromopyrimidin-2-amine using silica gel column chromatography.

Materials:

  • Crude N-benzyl-5-bromopyrimidin-2-amine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-benzyl-5-bromopyrimidin-2-amine.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the purification of solid N-benzyl-5-bromopyrimidin-2-amine by recrystallization.

Materials:

  • Crude N-benzyl-5-bromopyrimidin-2-amine

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide representative data for optimizing purification parameters. Note that optimal conditions for N-benzyl-5-bromopyrimidin-2-amine may vary.

Table 1: Column Chromatography Mobile Phase Optimization

Hexane:Ethyl Acetate Ratio Observation Recommendation
95:5Product does not elute or moves very slowly.Increase the polarity.
80:20Good separation of the product from less polar impurities.A good starting point for elution.
60:40Product elutes quickly, potentially with more polar impurities.Decrease the polarity for better separation.

Table 2: Recrystallization Solvent Screening

Solvent Solubility at Room Temp. Solubility when Hot Crystal Formation on Cooling Recommendation
EthanolLowHighGoodPromising solvent.
HexaneVery LowLowPoorLikely a poor solvent for single-solvent recrystallization, but could be used as an anti-solvent.
Ethyl AcetateMediumHighFairMay be suitable, or used in a co-solvent system with hexane.
WaterInsolubleInsolubleN/ANot a suitable solvent.

Visualizations

The following diagrams illustrate key workflows in the purification process.

Purification_Workflow crude Crude Product column Column Chromatography crude->column Primary Purification analysis Purity Analysis (TLC/HPLC) column->analysis recrystallization Recrystallization recrystallization->analysis pure Pure Product analysis->recrystallization <95% Pure analysis->pure >95% Pure

Caption: General purification workflow for N-benzyl-5-bromopyrimidin-2-amine.

Troubleshooting_Workflow start Purification Issue low_yield Low Yield? start->low_yield impure Impure Product? start->impure oily Product is an Oil? start->oily solution1 Optimize Eluent / Check Column Loading low_yield->solution1 Yes solution2 Optimize Chromatography Gradient / Recrystallize impure->solution2 Yes solution3 Re-purify / Try Different Crystallization Solvents oily->solution3 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Troubleshooting

Technical Support Center: Synthesis of N-benzyl-5-bromopyrimidin-2-amine Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-5-bromopyrimidin-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-5-bromopyrimidin-2-amine derivatives. The following sections address common pitfalls and offer practical solutions for challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-benzyl-5-bromopyrimidin-2-amine?

A1: The two most common and effective methods for synthesizing N-benzyl-5-bromopyrimidin-2-amine are the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction. A third, less common method, is the direct N-alkylation of 2-amino-5-bromopyrimidine.

Q2: I am experiencing low to no yield in my Buchwald-Hartwig amination. What are the likely causes?

A2: Low yields in Buchwald-Hartwig aminations of pyrimidine systems are often attributed to catalyst deactivation or suboptimal reaction conditions. The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1] Other common issues include the choice of an inappropriate ligand or base, the presence of oxygen or moisture in the reaction, and unsuitable reaction temperatures.[2]

Q3: My SNAr reaction is giving me a mixture of products. How can I improve the regioselectivity?

A3: Regioselectivity in SNAr reactions of dihalopyrimidines is a well-documented challenge. With a substrate like 2-chloro-5-bromopyrimidine, nucleophilic attack can occur at either the C2 or C5 position. The outcome is highly dependent on the electronic properties of the pyrimidine ring, the nature of the leaving groups, and the reaction conditions. For many dihalopyrimidines, substitution is favored at the C4 position (if available) over the C2 position. The presence of an electron-withdrawing group at the 5-position can influence the reactivity of the C2 and C4/C6 positions.[3][4] The choice of base can also significantly impact the regioselectivity.[5]

Q4: What are some common byproducts I should look out for?

A4: Depending on the synthetic route, several byproducts can form. In Buchwald-Hartwig reactions, hydrodehalogenation (replacement of a halogen with hydrogen) can occur.[6] In SNAr reactions with dihalo-substrates, the formation of regioisomers is a primary concern. If using an alcohol as a solvent, you may also observe solvolysis products where the halogen is replaced by an alkoxy group. With 2-amino-5-bromopyrimidine as a starting material, dibenzylation at the amino group can also occur.

Q5: How should I purify my final N-benzyl-5-bromopyrimidin-2-amine product?

A5: Flash column chromatography on silica gel is the most common method for purifying N-benzyl-5-bromopyrimidin-2-amine derivatives.[7] The choice of eluent is critical and should be determined by thin-layer chromatography (TLC). A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[7] For basic amine compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can improve peak shape and reduce tailing on the silica gel column.[8] For very close impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[9]

Troubleshooting Guides

Scenario 1: Low Yield in Buchwald-Hartwig Amination

Problem: You are attempting to synthesize N-benzyl-5-bromopyrimidin-2-amine from 2-chloro-5-bromopyrimidine and benzylamine via a Buchwald-Hartwig reaction, but the yield is consistently low.

Troubleshooting Workflow:

start Low Yield catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst Is the catalyst active? base Evaluate Base catalyst->base Is the ligand appropriate? success Improved Yield catalyst->success Switch to pre-catalyst or different ligand (e.g., XPhos) conditions Optimize Reaction Conditions base->conditions Is the base strong enough? base->success Use stronger, non-nucleophilic base (e.g., NaOtBu, LHMDS) reagents Verify Reagent Quality conditions->reagents Are temp/time optimal? conditions->success Screen temperatures (80-120 °C) and extend reaction time reagents->success Are reagents pure/dry? reagents->success Use degassed solvents and freshly opened reagents

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often required to promote efficient catalysis.

    • Recommendation: If using a general catalyst like Pd(PPh₃)₄, consider switching to a more specialized catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky biarylphosphine ligand such as XPhos, SPhos, or RuPhos can be more effective.[1][2]

  • Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine effectively.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, but this could require a more active catalyst system.[2]

  • Reaction Conditions: Buchwald-Hartwig aminations are sensitive to oxygen and moisture.

    • Recommendation: Ensure your reaction is set up under an inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents. Reaction temperatures typically range from 80-110 °C.[10] If the reaction is sluggish, a higher temperature may be required, but be mindful of potential catalyst decomposition.

  • Reagent Purity: Impurities in your starting materials or solvents can poison the catalyst.

    • Recommendation: Use high-purity reagents and solvents. Ensure your benzylamine is free of impurities.

Scenario 2: Poor Regioselectivity in SNAr Reaction

Problem: The SNAr reaction of 2,4-dichloropyrimidine or a similar dihalopyrimidine with benzylamine results in a mixture of C2 and C4 substituted products, with the undesired isomer being the major product.

Logical Relationship for SNAr Regioselectivity:

start Poor Regioselectivity in SNAr electronics Electronic Effects start->electronics sterics Steric Hindrance start->sterics conditions Reaction Conditions start->conditions c4_product C4-Substitution Product electronics->c4_product Generally Favored (para to N) c2_product C2-Substitution Product electronics->c2_product Favored with C6-EDG sterics->c2_product Bulky C5-substituent may favor C2 conditions->c4_product Standard conditions conditions->c2_product Tertiary amine nucleophiles can favor C2

Caption: Factors influencing regioselectivity in SNAr of dichloropyrimidines.

Detailed Troubleshooting Steps:

  • Understanding Inherent Reactivity: In many 2,4-dihalopyrimidines, the C4 position is electronically more activated towards nucleophilic attack than the C2 position.[3][4] This is due to better stabilization of the Meisenheimer intermediate.

  • Influence of Substituents: The presence of other substituents on the pyrimidine ring can alter this selectivity. An electron-donating group (EDG) at the C6 position can make the C2 position more favorable for attack.[3] A bulky substituent at the C5 position may sterically hinder attack at C4, leading to a higher proportion of the C2-substituted product.[3]

  • Choice of Nucleophile and Base: While primary amines often favor C4 attack, the use of tertiary amines has been shown to lead to excellent C2 selectivity in some systems through an in-situ dealkylation mechanism.[6] The choice of base can also influence the outcome.[5]

  • Solvent and Temperature: The solvent can affect the solubility of the reactants and intermediates, which can in turn influence the product ratio. Temperature can also play a role, and screening different temperatures is advisable.

Data Summary

Table 1: Comparison of Conditions for Buchwald-Hartwig Amination of Aryl Halides
Catalyst System (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1008-1675-98[1]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)1,4-Dioxane1201445[11]
[Pd(cinnamyl)Cl]₂ (1.5)Xantphos (6)DBU (2)Toluene140185[12]
Pd(OAc)₂ (2.5)JagPhos II (5)NaOtBu (2.5)1,4-Dioxane10024Good to Excellent[13]

Note: Yields are for representative Buchwald-Hartwig amination reactions and may vary depending on the specific substrates.

Table 2: Regioselectivity in SNAr of Dihalopyrimidines with Amines
Pyrimidine SubstrateNucleophileConditionsMajor ProductMinor ProductReference
2,4-DichloropyrimidinePrimary/Secondary AmineStandardC4-SubstitutionC2-Substitution[3]
2,4-Dichloro-6-methoxypyrimidineAmineStandardC2-SubstitutionC4-Substitution[3]
2,4-Dichloro-5-nitropyrimidineTertiary AmineCH₂Cl₂, rtC2-SubstitutionC4-Substitution[6]
2-MeSO₂-4-chloropyrimidineAminesStandardC4-SubstitutionC2-Substitution[14]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-5-bromopyrimidine

This protocol is a general guideline and may require optimization for specific derivatives.

Experimental Workflow:

setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents: - 2-Cl-5-Br-pyrimidine - Benzylamine - Base (NaOtBu) setup->reagents catalyst 3. Add Catalyst System: - Pd₂(dba)₃ - Ligand (e.g., BINAP) reagents->catalyst reaction 4. Heat Reaction (e.g., 100 °C) catalyst->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • 2-Chloro-5-bromopyrimidine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-chloro-5-bromopyrimidine and benzylamine to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: SNAr Reaction of 2-Chloro-5-bromopyrimidine with Benzylamine

This protocol is a general guideline and illustrates a typical SNAr procedure.

Materials:

  • 2-Chloro-5-bromopyrimidine (1.0 equiv)

  • Benzylamine (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, or EtOH)

Procedure:

  • Dissolve 2-chloro-5-bromopyrimidine in the chosen anhydrous solvent in a round-bottom flask.

  • Add the base (e.g., K₂CO₃ or Et₃N).

  • Add benzylamine dropwise to the mixture at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If using a water-miscible solvent like DMF, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-benzyl-5-bromopyrimidin-2-amine and Other Pyrimidine Scaffolds in Drug Design

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for a w...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for a wide range of biological activities, from anticancer to antimicrobial effects. This guide provides a comparative analysis of the N-benzyl-5-bromopyrimidin-2-amine scaffold against other prominent pyrimidine-based structures in drug design, supported by available experimental data and detailed methodologies.

Introduction to Pyrimidine Scaffolds in Drug Discovery

Pyrimidines are heterocyclic aromatic compounds that are fundamental components of nucleic acids, playing a crucial role in various biological processes. This inherent biological relevance has made them a privileged scaffold in drug discovery, with numerous pyrimidine derivatives being developed as potent inhibitors of various enzymes and receptors. Their ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows for high-affinity binding to biological targets.

N-benzyl-5-bromopyrimidin-2-amine: A Scaffold of Interest

The N-benzyl-5-bromopyrimidin-2-amine scaffold has garnered attention in medicinal chemistry for its potential as a versatile pharmacophore. While specific data for the N-benzyl-5-bromopyrimidin-2-amine is limited in publicly available research, the broader class of N-benzylpyrimidin-2-amine derivatives has shown significant promise, particularly as histone deacetylase (HDAC) inhibitors.

Biological Activity of N-benzylpyrimidin-2-amine Derivatives

A study by Zhou et al. (2017) explored a series of substituted N-benzylpyrimidin-2-amine derivatives as potential HDAC inhibitors for cancer therapy.[1] Several of these compounds exhibited potent enzymatic inhibitory activity against HDACs and demonstrated significant antiproliferative effects against various cancer cell lines.[1]

Table 1: In Vitro Antiproliferative Activity of selected N-benzylpyrimidin-2-amine Derivatives against Human Cancer Cell Lines (IC50 in μM) [1]

CompoundMGC-803 (Gastric Cancer)B-Cap-37 (Breast Cancer)
6a 5.21 ± 0.136.34 ± 0.21
6d 3.11 ± 0.094.12 ± 0.15
8a 2.54 ± 0.083.21 ± 0.11
8c 1.89 ± 0.062.45 ± 0.09
8f 2.13 ± 0.072.87 ± 0.10
SAHA (control) 2.87 ± 0.093.54 ± 0.12

Data extracted from Zhou et al. (2017). The specific substitutions on the benzyl and pyrimidine rings vary among the compounds listed.

The 5-bromo substitution on the pyrimidine ring is a common strategy in medicinal chemistry to enhance binding affinity and modulate the electronic properties of the scaffold. While not present in the compounds reported by Zhou et al., this modification could potentially influence the activity of N-benzylpyrimidin-2-amine derivatives.

Comparison with Other Pyrimidine Scaffolds

The N-benzyl-5-bromopyrimidin-2-amine scaffold can be compared to other well-established pyrimidine-based cores that have led to successful drug candidates.

2,4-Diaminopyrimidines

This scaffold is a key feature in many kinase inhibitors. The two amino groups can act as hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of protein kinases.

Table 2: Comparison of Biological Targets and Activities

ScaffoldExample Drug(s)Primary Target(s)Therapeutic Area
N-benzylpyrimidin-2-amine (Investigational)Histone Deacetylases (HDACs)Oncology
2,4-Diaminopyrimidine Imatinib, DasatinibBcr-Abl, Src kinasesOncology
Pyrido[2,3-d]pyrimidine (Various investigational)EGFR, VEGFR kinasesOncology
Thieno[2,3-d]pyrimidine (Various investigational)Various kinasesOncology, Inflammation
Signaling Pathways

The diverse biological activities of pyrimidine scaffolds stem from their ability to modulate different signaling pathways.

Signaling_Pathways cluster_HDAC HDAC Inhibition Pathway cluster_Kinase Kinase Inhibition Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis N_benzyl N-benzyl-pyrimidin- 2-amine derivatives N_benzyl->HDAC inhibition Kinase Protein Kinase (e.g., Bcr-Abl) Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylation Phosphorylation Substrate->Phosphorylation Signal Downstream Signaling Phosphorylation->Signal Proliferation Cell Proliferation Signal->Proliferation Other_Pyrimidines Other Pyrimidine Scaffolds Other_Pyrimidines->Kinase inhibition

Signaling pathways modulated by different pyrimidine scaffolds.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are standard protocols for key assays mentioned in this guide.

Synthesis of N-benzylpyrimidin-2-amine Derivatives

A general synthetic route to N-benzylpyrimidin-2-amine derivatives involves the reaction of a 2-aminopyrimidine with a substituted benzaldehyde, followed by reduction. For 5-bromo derivatives, 2-amino-5-bromopyrimidine would be the starting material.

Synthesis_Workflow cluster_synthesis General Synthesis of N-benzyl-5-bromopyrimidin-2-amine start 2-Amino-5-bromopyrimidine intermediate Schiff Base Intermediate start->intermediate + reagent1 Substituted Benzaldehyde reagent1->intermediate + product N-benzyl-5-bromopyrimidin-2-amine Derivative intermediate->product + reagent2 Reducing Agent (e.g., NaBH4) reagent2->product

General synthetic workflow for N-benzyl-5-bromopyrimidin-2-amine.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit HDAC activity.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds and a known HDAC inhibitor (e.g., SAHA)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

  • In a 96-well plate, add the HDAC assay buffer, the test compound solution, and the diluted HDAC enzyme.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay determines the inhibitory effect of compounds on a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds and a known kinase inhibitor

  • 96-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds and a known inhibitor in the appropriate solvent (e.g., DMSO).

  • Add the kinase, substrate, and test compound to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

  • Determine the IC50 values by plotting the inhibition data against the compound concentrations.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well clear microplates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_MTT MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with Test Compounds cell_seeding->treatment incubation1 Incubate (e.g., 72h) treatment->incubation1 mtt_addition Add MTT Solution incubation1->mtt_addition incubation2 Incubate (2-4h) mtt_addition->incubation2 solubilization Add Solubilization Solution incubation2->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance analysis Calculate IC50 absorbance->analysis

Workflow for the MTT cell proliferation assay.

Conclusion

The N-benzyl-5-bromopyrimidin-2-amine scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the realm of HDAC inhibition. While direct comparative data with other pyrimidine scaffolds is still emerging, the foundational knowledge of N-benzylpyrimidin-2-amine derivatives provides a strong rationale for further investigation. The strategic incorporation of a 5-bromo substituent may further enhance the biological activity of this scaffold.

In comparison, other pyrimidine scaffolds, such as the 2,4-diaminopyrimidines, have been extensively and successfully explored as kinase inhibitors. The choice of the pyrimidine core and its substitution pattern is therefore critical in directing the biological activity towards a specific target class. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these and other novel pyrimidine-based compounds in a drug discovery setting. Further research into the N-benzyl-5-bromopyrimidin-2-amine scaffold is warranted to fully elucidate its therapeutic potential.

References

Comparative

Validating the Anticancer Efficacy of N-benzyl-5-bromopyrimidin-2-amine Analogs: A Comparative In Vivo Guide

For Researchers, Scientists, and Drug Development Professionals The development of novel anticancer therapeutics is a cornerstone of modern oncology research. Pyrimidine derivatives have emerged as a promising class of c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer therapeutics is a cornerstone of modern oncology research. Pyrimidine derivatives have emerged as a promising class of compounds, with several demonstrating potent antitumor activity. This guide provides a comprehensive comparison of the in-vivo anticancer activity of N-benzyl-pyrimidin-2-amine analogs, with a particular focus on the structural motif of N-benzyl-5-bromopyrimidin-2-amine. We will delve into the validation of a closely related series of compounds, the N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have shown significant efficacy in preclinical in vivo models. This will be compared with other pyrimidine analogs to provide a broader context for understanding their therapeutic potential.

In Vivo Anticancer Activity: A Comparative Analysis

While specific in vivo data for N-benzyl-5-bromopyrimidin-2-amine is not yet extensively published, a closely related class of compounds, N-benzyl-2-phenylpyrimidin-4-amine derivatives, has been identified as potent inhibitors of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1) in complex with USP1-Associated Factor 1 (UAF1). Inhibition of the USP1/UAF1 complex has been shown to be a promising anticancer strategy, particularly in tumors with deficiencies in DNA damage repair pathways.

One such inhibitor, ML323, has demonstrated in vivo efficacy. In a mouse xenograft model, the combination of ML323 with the anticancer drug TRAIL resulted in a significant reduction in tumor size.[1] Another potent and structurally related USP1 inhibitor, I-138, has also been evaluated in vivo. In a mouse model with BRCA1-mutant MDA-MB-436 tumors, I-138 administration alone resulted in modest antitumor activity. However, when combined with the PARP inhibitor niraparib, complete tumor regression was observed.[2][3]

These findings highlight the potential of N-benzyl-pyrimidin-amine derivatives as effective anticancer agents in vivo, particularly in combination therapies. The 5-bromo substitution on the pyrimidine ring is a common modification in medicinal chemistry aimed at enhancing potency and modulating pharmacokinetic properties. While direct in vivo comparisons are not yet available, in vitro studies of other 5-bromopyrimidine derivatives have shown promising anticancer activity, suggesting that N-benzyl-5-bromopyrimidin-2-amine analogs are strong candidates for further preclinical in vivo evaluation.[1][2]

Comparative In Vivo Efficacy of Pyrimidine Analogs

To provide a comprehensive overview, the following table summarizes the in vivo anticancer activity of representative pyrimidine analogs.

Compound ClassSpecific Analog(s)Cancer ModelDosing RegimenObserved In Vivo Anticancer ActivityPutative Mechanism of Action
N-benzyl-pyrimidin-amine Derivatives ML323Mouse xenograft20 mg/kg, intraperitoneallySignificant reduction in tumor size when combined with TRAIL.[1]USP1/UAF1 Inhibition
I-138Mouse xenograft (MDA-MB-436)Not specifiedModest antitumor activity alone; complete tumor regression in combination with niraparib.[2][3]USP1/UAF1 Inhibition
Indole-based Natural Product Analogs 5-bromo-brassininIsograft tumor modelNot specifiedSuppression of tumor growth.[4]Indoleamine 2,3-dioxygenase (IDO) Inhibition
Src Inhibitor AZD0530Subcutaneous xenografts (NBT-II bladder cancer)10, 25, and 50 mg/kg/day, once-dailyNon-significant delay in xenograft growth at the highest dose; reduction in tumor colonies from mesenteric lymph nodes.[5]Src Kinase Inhibition

Experimental Protocols

The successful in vivo validation of anticancer agents relies on meticulously designed and executed experimental protocols. Below are representative methodologies for the assessment of N-benzyl-5-bromopyrimidin-2-amine analogs.

Human Tumor Xenograft Model
  • Animal Model: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, are used to prevent the rejection of human tumor grafts.[6]

  • Tumor Implantation: Human cancer cell lines (e.g., non-small cell lung cancer, breast cancer) are cultured and a specific number of cells (typically 1 x 10^6 to 10 x 10^6) are injected subcutaneously into the flank of the mice. Alternatively, patient-derived tumor fragments can be implanted.[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²)/2.[7]

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound (e.g., an N-benzyl-5-bromopyrimidin-2-amine analog) is formulated in a suitable vehicle and administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at various doses. The control group receives the vehicle alone.[7]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as biomarker assessment.[7]

Syngeneic Mouse Model
  • Animal Model: Immunocompetent mouse strains (e.g., C57BL/6) are used, allowing for the study of the interaction between the therapeutic agent and the host immune system.

  • Tumor Implantation: Murine cancer cell lines that are genetically compatible with the mouse strain are injected subcutaneously or orthotopically.

  • Study Design and Endpoints: The remainder of the study design is similar to the xenograft model, with the addition of potential endpoints related to immune cell infiltration into the tumor and other immunological parameters.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the in vivo validation of these anticancer compounds, the following diagrams are provided.

experimental_workflow General Workflow for In Vivo Anticancer Drug Testing cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Nude Mice, C57BL/6) tumor_implantation Implant Tumor Cells (Subcutaneous/Orthotopic) animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize into Groups tumor_growth->randomization drug_admin Administer Compound & Vehicle randomization->drug_admin monitoring Monitor Tumor Volume & Body Weight drug_admin->monitoring endpoint Reach Predefined Endpoint monitoring->endpoint data_analysis Analyze Data (Tumor Growth Inhibition, etc.) endpoint->data_analysis

Caption: A generalized workflow for in vivo anticancer drug validation studies.

usp1_pathway Targeted Signaling Pathway: USP1/UAF1 Inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome PCNA PCNA Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination TLS Translesion Synthesis (Error-prone DNA Repair) Ub_PCNA->TLS Replication_Stress Replication Stress Ub_PCNA->Replication_Stress Accumulation leads to N_benzyl_analog N-benzyl-pyrimidin-amine Analog (e.g., ML323) USP1_UAF1 USP1/UAF1 Complex N_benzyl_analog->USP1_UAF1 Inhibits USP1_UAF1->Ub_PCNA Deubiquitinates Apoptosis Apoptosis Replication_Stress->Apoptosis

Caption: The signaling pathway of USP1/UAF1 inhibition by N-benzyl-pyrimidin-amine analogs.

References

Validation

Comparative analysis of different synthetic routes to N-benzyl-5-bromopyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of three prominent synthetic routes to N-benzyl-5-bromopyrimidin-2-amine, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes to N-benzyl-5-bromopyrimidin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The routes discussed are direct N-alkylation, Buchwald-Hartwig amination, and reductive amination. Each method is evaluated based on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data from analogous reactions to provide a clear framework for methodological selection.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystTypical Reaction ConditionsReported Yield (Analogous Systems)
Direct N-Alkylation 2-Amino-5-bromopyrimidine, Benzyl bromideK₂CO₃DMF, elevated temperature~43%
Buchwald-Hartwig Amination 2-Amino-5-bromopyrimidine, Benzyl bromidePd₂(dba)₃, Xantphos, NaOtBuToluene, refluxModerate to good
Reductive Amination 2-Amino-5-bromopyrimidine, BenzaldehydeNaBH₄, Et₃NEthanol, room temperatureGeneral - not specified

Synthetic Strategies and Methodologies

The synthesis of N-benzyl-5-bromopyrimidin-2-amine can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. Below is a detailed examination of three common synthetic pathways.

cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Product start 2-Amino-5-bromopyrimidine route1 Direct N-Alkylation (with Benzyl Bromide) start->route1 K₂CO₃, DMF route2 Buchwald-Hartwig Amination (with Benzyl Bromide) start->route2 Pd Catalyst, Ligand, Base route3 Reductive Amination (with Benzaldehyde) start->route3 Reducing Agent product N-benzyl-5-bromopyrimidin-2-amine route1->product route2->product route3->product

Caption: Overview of synthetic pathways to N-benzyl-5-bromopyrimidin-2-amine.

Route 1: Direct N-Alkylation with Benzyl Bromide

Direct N-alkylation is a straightforward approach for the synthesis of N-benzyl-5-bromopyrimidin-2-amine. This method involves the reaction of 2-amino-5-bromopyrimidine with benzyl bromide in the presence of a base.

Key Advantages:

  • Operationally simple one-step reaction.

  • Avoids the use of expensive and sensitive catalysts.

Potential Drawbacks:

  • Risk of dialkylation, leading to the formation of N,N-dibenzyl-5-bromopyrimidin-2-amine.

  • May require elevated temperatures and longer reaction times.

A similar reaction involving the benzylation of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine with 2,4-dimethylbenzyl bromide in the presence of potassium carbonate in DMF resulted in a 43% yield of the corresponding N-benzyl product.[1]

Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: To a solution of 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method can be employed to couple 2-amino-5-bromopyrimidine with a benzyl halide.

Key Advantages:

  • High functional group tolerance.

  • Generally provides good to excellent yields.

  • High selectivity for mono-benzylation.

Potential Drawbacks:

  • Requires an expensive palladium catalyst and a specific ligand.

  • Reaction conditions need to be strictly anhydrous and anaerobic.

Optimized conditions for the Buchwald-Hartwig amination of N-aryl-4-(pyridine-3-yl)pyrimidin-2-amine derivatives have been reported using dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos as the ligand, and sodium tert-butoxide as the base in refluxing toluene.[1]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-bromopyrimidine (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), 0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the addition of benzyl bromide (1.2 eq).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (around 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Route 3: Reductive Amination

Reductive amination offers an alternative pathway involving the reaction of 2-amino-5-bromopyrimidine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-benzyl amine.

Key Advantages:

  • Utilizes readily available and stable benzaldehyde instead of the more lachrymatory benzyl bromide.

  • Can often be performed as a one-pot procedure.

Potential Drawbacks:

  • Requires a suitable reducing agent that is selective for the imine in the presence of other functional groups.

  • The formation of the initial imine may be slow or require a catalyst.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Stir the mixture at room temperature.

  • Reduction: Once imine formation is observed (can be monitored by TLC or NMR), cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the organic solvent under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

The selection of the optimal synthetic route for N-benzyl-5-bromopyrimidin-2-amine depends on several factors including the desired scale, available resources, and purity requirements.

  • Direct N-alkylation is the most straightforward method but may suffer from lower yields and the formation of byproducts.

  • Buchwald-Hartwig amination is a powerful and selective method that is likely to provide higher yields but requires more expensive and sensitive reagents.

  • Reductive amination provides a good alternative, especially when avoiding the use of benzyl halides is preferred.

For laboratory-scale synthesis where yield and purity are paramount, the Buchwald-Hartwig amination is often the preferred method. For larger-scale production where cost and operational simplicity are major considerations, direct N-alkylation or reductive amination might be more suitable, with the understanding that optimization may be required to minimize side reactions and maximize yields.

cluster_decision Decision Flowchart for Route Selection start High Yield & Purity? cost Cost & Simplicity Important? start->cost No buchwald Buchwald-Hartwig Amination start->buchwald Yes reagent Avoid Benzyl Halide? cost->reagent No alkylation Direct N-Alkylation cost->alkylation Yes reagent->alkylation No reductive Reductive Amination reagent->reductive Yes

Caption: Decision-making guide for selecting a synthetic route.

References

Comparative

Benchmarking the purity of synthesized N-benzyl-5-bromopyrimidin-2-amine against commercial standards

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive benchmark analysis of in-house synthesized N-benzyl-5-bromopyrimidin-2-amine against commercially available standards. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of in-house synthesized N-benzyl-5-bromopyrimidin-2-amine against commercially available standards. The purity and identity of this key intermediate are critical for the successful development of novel therapeutics. This document outlines the detailed experimental protocols for synthesis, purification, and comparative analysis, presenting the data in a clear and concise format to aid researchers in making informed decisions.

Synthesis and Purification of N-benzyl-5-bromopyrimidin-2-amine

A reliable method for the synthesis of N-benzyl-5-bromopyrimidin-2-amine is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is known for its efficiency and broad functional group tolerance. The starting material, 2-amino-5-bromopyrimidine, can be synthesized by the bromination of 2-aminopyrimidine.[1]

1.1. Synthesis of 2-amino-5-bromopyrimidine

To a solution of 2-aminopyrimidine (1 equivalent) in acetonitrile, N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature overnight in the dark. After completion, the solvent is removed under reduced pressure, and the residue is washed with water to yield 2-amino-5-bromopyrimidine as a solid.[1]

1.2. Synthesis of N-benzyl-5-bromopyrimidin-2-amine

The synthesized 2-amino-5-bromopyrimidine (1 equivalent) is coupled with benzylamine (1.2 equivalents) using a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., Xantphos). A base, such as sodium tert-butoxide, is required to facilitate the reaction. The reaction is typically carried out in an inert solvent like toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen) and heated to reflux until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

1.3. Purification

The crude product is first purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Fractions containing the pure product are combined, and the solvent is evaporated. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-benzyl-5-bromopyrimidin-2-amine as a crystalline solid.

Experimental Workflow for Purity Comparison

The following diagram illustrates the workflow for the synthesis, purification, and subsequent comparative analysis of the synthesized N-benzyl-5-bromopyrimidin-2-amine against a commercial standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Analysis cluster_comparison Comparative Benchmarking synthesis Buchwald-Hartwig Amination: 2-amino-5-bromopyrimidine + Benzylamine workup Reaction Workup synthesis->workup column_chrom Column Chromatography workup->column_chrom recrystal Recrystallization column_chrom->recrystal synthesized_product Synthesized N-benzyl-5-bromopyrimidin-2-amine recrystal->synthesized_product hplc RP-HPLC Analysis data_table Data Comparison Table hplc->data_table nmr 1H NMR Spectroscopy nmr->data_table ms Mass Spectrometry ms->data_table synthesized_product->hplc synthesized_product->nmr synthesized_product->ms commercial_standard Commercial Standard (Purity ≥ 97%) commercial_standard->hplc commercial_standard->nmr commercial_standard->ms

Workflow for benchmarking synthesized vs. commercial product.

Analytical Protocols

3.1. High-Performance Liquid Chromatography (HPLC)

Purity analysis is performed using a reversed-phase HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples of the synthesized product and the commercial standard are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

3.2. ¹H NMR Spectroscopy

The identity and structural integrity of the compounds are confirmed by ¹H NMR spectroscopy.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5-10 mg of each sample is dissolved in 0.7 mL of the deuterated solvent.

  • Analysis: The chemical shifts, multiplicities, and coupling constants of the protons are analyzed to confirm the structure of N-benzyl-5-bromopyrimidin-2-amine.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical mass of N-benzyl-5-bromopyrimidin-2-amine (C₁₁H₁₀BrN₃, MW: 264.12 g/mol ).

Data Presentation and Comparison

The analytical data for the synthesized N-benzyl-5-bromopyrimidin-2-amine and a representative commercial standard are summarized in the table below. Commercial standards from suppliers like Sigma-Aldrich typically offer a purity of ≥97%.[2]

ParameterSynthesized ProductCommercial Standard (Representative)
Purity (HPLC) ≥ 99.5%≥ 97.0%
¹H NMR Conforms to the structure of N-benzyl-5-bromopyrimidin-2-amine.Conforms to the structure of N-benzyl-5-bromopyrimidin-2-amine.
Mass Spectrometry (m/z) [M+H]⁺ = 264.0, 266.0 (isotopic pattern for Br present)[M+H]⁺ = 264.0, 266.0 (isotopic pattern for Br present)
Appearance White to off-white crystalline solidWhite to off-white solid

Conclusion

This guide demonstrates a robust workflow for the synthesis, purification, and comprehensive purity analysis of N-benzyl-5-bromopyrimidin-2-amine. The data presented indicates that a well-executed in-house synthesis and purification protocol can yield a product with purity comparable to or exceeding that of commercially available standards. For critical applications in drug discovery and development, achieving the highest possible purity is paramount, and the methods outlined herein provide a reliable pathway to this goal. Researchers should always verify the purity of their materials, whether synthesized or purchased, using appropriate analytical techniques.

References

Validation

Comparative Cross-Reactivity Profiling of N-benzyl-5-bromopyrimidin-2-amine Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative N-benzyl-5-bromopyrimidin-2-amine based inhibitor, her...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative N-benzyl-5-bromopyrimidin-2-amine based inhibitor, herein referred to as Compound Y . The 2-aminopyrimidine scaffold is a well-established hinge-binding motif frequently utilized in the design of kinase inhibitors. The N-benzyl and 5-bromo substituents are introduced to potentially enhance potency and modulate the selectivity profile of the compound.

Understanding the selectivity of a kinase inhibitor is paramount for developing safe and effective therapeutics. Off-target activities can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide presents a framework for such a comparative analysis, including hypothetical experimental data to illustrate the inhibitor's performance against a panel of kinases, benchmarked against two alternative inhibitors. Detailed experimental protocols for generating such data are also provided.

Comparative Kinase Inhibition Profiles

The following table summarizes the hypothetical inhibitory activity (IC50 values in nM) of Compound Y and two alternative kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate greater potency.

Kinase TargetCompound Y (IC50 nM)Alternative Inhibitor A (IC50 nM)Alternative Inhibitor B (IC50 nM)
Primary Target
c-Src158>10,000
Selected Off-Targets
Lck4525>10,000
EGFR1,200>10,00050
VEGFR22,5008,000150
CDK2>10,0005,0002,000
p38α8,500>10,0007,500

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, designed to model the comparative analysis of a novel inhibitor.

Based on this illustrative data, Compound Y demonstrates potent inhibition of the primary target, c-Src, a non-receptor tyrosine kinase implicated in cancer progression. It also shows some activity against Lck, another member of the Src family of kinases, suggesting a degree of family-selective inhibition. The compound is significantly less potent against other kinase families, such as EGFR, VEGFR, and CDKs, indicating a favorable selectivity profile.

Alternative Inhibitor A also potently inhibits c-Src and Lck, with slightly higher potency than Compound Y, but it also displays some off-target activity against CDK2. In contrast, Alternative Inhibitor B is a potent inhibitor of EGFR and VEGFR2, representing a different class of kinase inhibitors.

Experimental Protocols

To generate the comparative data presented above, the following experimental protocols for in vitro biochemical and cell-based assays can be employed.

In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

  • Substrate Solution: Dissolve the appropriate peptide substrate for the kinase in the kinase buffer.

  • Test Compounds: Prepare a serial dilution of the inhibitors (e.g., Compound Y, Alternative A, Alternative B) in DMSO.

2. Assay Procedure:

  • Add 2.5 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blotting)

This assay measures the inhibition of a specific kinase in a cellular context by detecting the phosphorylation of its downstream substrate.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a cancer cell line with high c-Src activity) to 70-80% confluency.

  • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

  • Treat the cells with various concentrations of the test inhibitors or DMSO for 1-2 hours.

  • Stimulate the cells with an appropriate growth factor or agonist to activate the target signaling pathway, if necessary.

2. Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities for the phosphorylated and total substrate proteins.

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation (IC50).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a relevant signaling pathway and the experimental workflow for cross-reactivity profiling.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound_prep Compound Dilution Series (e.g., Compound Y) plate_setup Assay Plate Setup (Compound + Kinase + Substrate) compound_prep->plate_setup kinase_panel Kinase Panel Selection (e.g., Src, EGFR, CDK2, etc.) kinase_panel->plate_setup reagent_prep Assay Reagent Preparation (ATP, Substrate, Buffer) reagent_prep->plate_setup reaction_init Initiate Reaction with ATP plate_setup->reaction_init incubation Incubation at 30°C reaction_init->incubation reaction_stop Stop Reaction incubation->reaction_stop signal_detection Signal Detection (e.g., Luminescence) reaction_stop->signal_detection raw_data Raw Data Acquisition signal_detection->raw_data normalization Normalization to Controls raw_data->normalization curve_fitting IC50 Curve Fitting and Calculation normalization->curve_fitting selectivity_profile Generation of Selectivity Profile curve_fitting->selectivity_profile

Caption: Workflow for in vitro kinase cross-reactivity profiling.

src_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src c-Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K FAK->Src Migration Cell Migration FAK->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified c-Src signaling pathway.

Comparative

Head-to-Head Comparison of N-benzyl-5-bromopyrimidin-2-amine Derivatives in Cell Lines: A Guide for Researchers

In the landscape of anticancer drug discovery, N-benzyl-5-bromopyrimidin-2-amine derivatives have emerged as a promising scaffold for the development of targeted therapies. This guide provides a head-to-head comparison o...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, N-benzyl-5-bromopyrimidin-2-amine derivatives have emerged as a promising scaffold for the development of targeted therapies. This guide provides a head-to-head comparison of the performance of various derivatives in different cancer cell lines, supported by experimental data from published studies. The focus is on their efficacy as inhibitors of specific cellular targets and their overall anti-proliferative activity.

Comparative Efficacy of N-benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors

A significant amount of research has focused on N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator in the DNA damage response pathway. Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and subsequent cancer cell death, particularly in non-small cell lung cancer.[1][2][3]

Table 1: USP1/UAF1 Inhibition of Initial N-benzyl-2-phenylpyrimidin-4-amine Analogs [3]

Compound IDR GroupIC50 (μM)
1 H4.7
12 4-phenyl3.7
16 4-pyridyl1.9
17 3-pyridyl1.1

Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency [3]

Compound IDR GroupIC50 (μM)
25 2-OMe-phenyl0.94
26 2-Me-phenyl0.85
27 2-Et-phenyl0.80
28 2-isopropyl-phenyl0.18

The data clearly indicates that substitutions on the benzyl and phenyl rings significantly influence the inhibitory potency of these compounds. Specifically, the addition of a 3-pyridyl group (compound 17 ) and a 2-isopropyl-phenyl group (compound 28 ) resulted in a marked increase in activity against the USP1/UAF1 complex.

Antiproliferative Activity in Cancer Cell Lines

Several studies have evaluated the in vitro antiproliferative activity of N-benzylpyrimidin-2-amine derivatives against various cancer cell lines.

A series of substituted N-benzylpyrimidin-2-amine derivatives were synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[4] Several of these compounds (6a, 6d, 8a, 8c, and 8f) demonstrated potent HDAC inhibitory activities and significant antiproliferative effects against tumor cells, in some cases exceeding the efficacy of the known HDAC inhibitor SAHA.[4]

Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, a related class of compounds, showed significant anticancer activity. Specifically, derivatives 7c and 7d displayed potent activity against MCF-7 breast cancer cells with IC50 values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively.[5]

Table 3: In vitro anticancer activities (IC50) for synthesized 1-benzyl-5-bromoindolin-2-one derivatives against MCF-7 and A-549 cell lines [5]

CompoundMCF-7 IC50 (µM)A-549 IC50 (µM)
7a 19.53 ± 1.05> 50
7c 7.17 ± 0.9415.39 ± 1.33
7d 2.93 ± 0.479.85 ± 1.09
12a 39.53 ± 2.0239.53 ± 2.02
12c 27.65 ± 2.3927.65 ± 2.39
12d 13.92 ± 1.2113.92 ± 1.21
Doxorubicin 1.21 ± 0.312.53 ± 0.42

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the N-benzyl-2-phenylpyrimidin-4-amine series is the inhibition of the USP1/UAF1 deubiquitinase complex, which plays a critical role in DNA repair. By inhibiting this complex, the compounds lead to an accumulation of monoubiquitinated PCNA, a state that can trigger apoptosis in cancer cells.

USP1_UAF1_Inhibition cluster_0 USP1/UAF1 Complex cluster_1 DNA Damage Response cluster_2 Inhibitor cluster_3 Cellular Outcome USP1 USP1 UAF1 UAF1 PCNA PCNA Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination Ub_PCNA->PCNA Deubiquitination by USP1/UAF1 DNA_Repair DNA Repair Ub_PCNA->DNA_Repair Apoptosis Apoptosis Ub_PCNA->Apoptosis Accumulation leads to Inhibitor N-benzyl-2-phenyl- pyrimidin-4-amine Derivative Inhibitor->USP1 Inhibition

Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine analogs.

For the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d , it was observed to induce cell cycle arrest at the G2/M phase and increase the population of cells in the sub-G1 phase in MCF-7 cells, indicative of apoptosis.[5]

Experimental Protocols

a. USP1/UAF1 Inhibition Assay [3]

The inhibitory activity of the compounds against the USP1/UAF1 complex was determined using a quantitative high-throughput screening assay. This assay measures the deubiquitinating activity of the enzyme complex. The IC50 values were calculated as the concentration of the compound that resulted in a 50% reduction in enzyme activity. All experiments were performed in at least triplicate.

b. Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells (e.g., MCF-7, A-549) were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the N-benzyl-5-bromopyrimidin-2-amine derivatives or a vehicle control (DMSO) for 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The formazan crystals formed were dissolved in 150 µL of DMSO.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves.

c. Cell Cycle Analysis [5]

  • MCF-7 cells were treated with the IC50 concentration of the test compound for 24 hours.

  • The cells were then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • The DNA content of the cells was analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Experimental Workflow

The general workflow for the synthesis and evaluation of these inhibitors is depicted below.

Experimental_Workflow A Synthesis of N-benzyl-5-bromopyrimidin-2-amine Derivatives B In vitro Screening (e.g., USP1/UAF1 Inhibition Assay) A->B C Antiproliferative Assays (e.g., MTT Assay in Cell Lines) B->C D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Western Blot) C->D E Lead Optimization D->E E->A Structure-Activity Relationship

Caption: General workflow for the synthesis and evaluation of inhibitors.

This guide provides a comparative overview of N-benzyl-5-bromopyrimidin-2-amine derivatives, highlighting their potential as anticancer agents. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.

References

Validation

Evaluating the Off-Target Effects of N-benzyl-5-bromopyrimidin-2-amine Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity to minimize off-target...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity to minimize off-target effects and potential toxicity. The N-benzyl-5-bromopyrimidin-2-amine scaffold is a versatile starting point for the synthesis of inhibitors for various protein families, including protein kinases and histone deacetylases (HDACs).[1] This guide provides a framework for evaluating the off-target effects of novel compounds derived from this scaffold, using established methodologies and comparative data from well-characterized kinase inhibitors as illustrative examples. A rigorous assessment of off-target activities is crucial for understanding the complete mechanism of action and ensuring the clinical viability of a drug candidate.[2][3]

Comparative Off-Target Profile

Due to the frequent structural similarities in the ATP-binding pockets of kinases, inhibitors designed for a specific target may inadvertently bind to and inhibit other kinases, leading to unintended biological outcomes.[2] Therefore, a comprehensive kinase selectivity profile is essential. The following table provides an example of how to present inhibitory activity data against a panel of kinases. For the purpose of this guide, data for two well-characterized dual PI3K/mTOR inhibitors, Gedatolisib and Dactolisib, are used as a model.[4] A lower percentage of remaining kinase activity indicates stronger inhibition.

Kinase TargetGedatolisib (% Control)Dactolisib (% Control)
PI3Kα<10<10
PI3Kβ<10<10
PI3Kδ<10<10
PI3Kγ<10<10
mTOR<10<10
ATM10-35<10
ATR10-35<10
DNA-PK<10<10
hSMG-1<10<10
LRRK2>3510-35
PIP4K2C>3510-35
CK2α>35>35
GSK3β>35>35
p38α>35>35

Data is a representative compilation from publicly available kinome scans and serves as an illustrative example.[4]

Experimental Protocols for Off-Target Evaluation

A multi-faceted approach is necessary to comprehensively assess the off-target effects of a novel compound. This typically involves a combination of in vitro biochemical assays, cell-based assays, and proteomic approaches.

Kinome-Wide Selectivity Screening (Biochemical Assay)

This is a foundational step to determine the selectivity of a compound against a large panel of purified kinases.[2][5]

Objective: To identify the on-target and off-target kinases of an N-benzyl-5-bromopyrimidin-2-amine derivative.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Kinase Panel: Utilize a commercially available kinase panel that represents a significant portion of the human kinome. These panels typically employ either competitive binding assays or enzymatic activity assays.[2]

  • Assay Performance:

    • Competitive Binding Assay: Immobilized kinases are incubated with the test compound and a known, tagged tracer ligand that binds to the kinase active site. The amount of tracer displaced by the test compound is quantified to determine binding affinity.[2]

    • Enzymatic Activity Assay: The activity of each kinase is measured in the presence of the test compound and the substrate (e.g., ATP). Inhibition of kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays, ELISA, or fluorescence-based assays.[5]

  • Data Analysis: The results are often expressed as the percentage of remaining kinase activity at a specific compound concentration or as IC50/Ki values for the inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement and identify off-targets in a more physiologically relevant cellular environment.

Objective: To assess the binding of the test compound to its target and potential off-targets in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Protein Precipitation: Ligand-bound proteins are stabilized and less prone to thermal denaturation and aggregation.

  • Quantification: The soluble fraction of proteins at each temperature is analyzed by Western blotting for specific targets or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

Phospho-Proteomics and Downstream Signaling Analysis

This approach helps to understand the functional consequences of on-target and off-target inhibition in a cellular context.

Objective: To evaluate the effect of the compound on cellular signaling pathways.

Methodology:

  • Cell Treatment: Treat cells with the test compound at various concentrations and time points.

  • Lysate Preparation: Prepare cell lysates for analysis.

  • Analysis:

    • Western Blotting: Use phospho-specific antibodies to probe for changes in the phosphorylation status of key proteins in the target pathway and other related pathways.

    • Mass Spectrometry-based Phospho-proteomics: For a more unbiased and global view, analyze the entire phospho-proteome to identify unexpected changes in signaling pathways.

  • Data Analysis: Compare the phosphorylation profiles of treated and untreated cells to identify activated or inhibited pathways.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the evaluation process, the following diagrams illustrate a general workflow for off-target screening and a hypothetical signaling pathway that could be affected by an N-benzyl-5-bromopyrimidin-2-amine compound targeting a specific kinase.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cellular Validation cluster_2 Data Analysis & Interpretation compound N-benzyl-5-bromopyrimidin-2-amine Compound kinase_panel Kinome-Wide Selectivity Screening compound->kinase_panel cetsa Cellular Thermal Shift Assay (CETSA) kinase_panel->cetsa Validate Hits phospho Phospho-Proteomics kinase_panel->phospho Functional Consequences analysis Identify On- and Off-Targets cetsa->analysis pathway Pathway Analysis phospho->pathway phenotypic Phenotypic Screening phenotypic->analysis pathway->analysis

Caption: A generalized workflow for evaluating the off-target effects of a novel compound.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase_A Target Kinase (e.g., TK1) receptor->kinase_A Activation kinase_B Downstream Kinase B kinase_A->kinase_B Phosphorylation transcription_factor Transcription Factor kinase_B->transcription_factor Activation gene_expression Cell Proliferation, Survival transcription_factor->gene_expression Regulates off_target_kinase Off-Target Kinase (e.g., TK2) off_target_pathway Alternative Pathway off_target_kinase->off_target_pathway compound N-benzyl-5-bromopyrimidin-2-amine Compound compound->kinase_A Inhibition compound->off_target_kinase Off-Target Inhibition

Caption: A hypothetical signaling pathway illustrating on-target and off-target inhibition.

Conclusion

A thorough evaluation of off-target effects is a critical component of the drug discovery and development process. For novel compounds based on the N-benzyl-5-bromopyrimidin-2-amine scaffold, a systematic approach combining kinome-wide screening, cellular target engagement assays, and functional proteomics is recommended. This comprehensive analysis will not only elucidate the full pharmacological profile of the compound but also provide invaluable insights into potential mechanisms of toxicity and resistance, ultimately guiding the selection of the most promising candidates for further development.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of N-benzyl-5-bromopyrimidin-2-amine: A Comprehensive Guide for Laboratory Professionals

The proper disposal of N-benzyl-5-bromopyrimidin-2-amine, a halogenated aromatic amine, is critical to ensure laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for rese...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-benzyl-5-bromopyrimidin-2-amine, a halogenated aromatic amine, is critical to ensure laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this compound. The protocols outlined below are based on the chemical properties of its constituent functional groups—a brominated pyrimidine and a benzylamine.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) if available. For N-benzyl-5-bromopyrimidin-2-amine, an SDS for the closely related compound 2-Amino-5-bromopyrimidine serves as a useful reference. Always handle the chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative data for 2-Amino-5-bromopyrimidine, a structural analog of N-benzyl-5-bromopyrimidin-2-amine. This information is critical for assessing the potential hazards and for the proper handling of the waste.

PropertyValue
Molecular FormulaC4H4BrN3
Molecular Weight174.00 g/mol
Melting Point239 - 244 °C
Hazard ClassificationsAcute Toxicity, Oral (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure), Respiratory system (Category 3)

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of N-benzyl-5-bromopyrimidin-2-amine is through a licensed professional hazardous waste disposal service. Laboratory-scale pre-treatment should only be attempted by trained personnel with a thorough understanding of the chemical reactions involved.

1. Waste Segregation and Collection:

  • Halogenated Organic Waste: N-benzyl-5-bromopyrimidin-2-amine is a brominated organic compound and must be collected in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste."[1]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste to prevent the formation of toxic byproducts during disposal processes.[1]

  • Solid Waste: Any contaminated materials, such as gloves, weighing paper, or pipette tips, should be collected in a separate, labeled container for solid hazardous waste.[1]

2. Neutralization of Amine (Optional Pre-treatment):

The benzylamine moiety of the molecule is basic and corrosive. Neutralization can reduce its reactivity. This procedure should be performed with caution in a fume hood.

  • Slowly add the N-benzyl-5-bromopyrimidin-2-amine waste to a stirred, dilute solution of a weak acid (e.g., 1M acetic acid). The use of a strong acid is not recommended due to the potential for a highly exothermic reaction.

  • Monitor the pH of the solution, aiming for a near-neutral pH (6-8).

  • The neutralized solution should still be treated as hazardous halogenated waste.

3. Final Disposal:

  • Ensure the waste container is securely sealed and properly labeled with the chemical name and all relevant hazard symbols.

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

Experimental Protocols

While professional incineration is the standard disposal route, the following experimental concepts for chemical degradation are provided for informational purposes. These should only be considered by researchers with extensive experience in synthetic and degradation chemistry, and after a thorough risk assessment.

Protocol 1: Oxidative Debenzylation (for advanced users only)

The N-benzyl group can be cleaved through oxidation. One documented method involves using ceric ammonium nitrate (CAN).

  • Methodology: Dissolve the N-benzyl-5-bromopyrimidin-2-amine in a suitable solvent (e.g., aqueous acetonitrile). Slowly add an aqueous solution of ceric ammonium nitrate to the mixture at room temperature. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Caveat: This process removes the benzyl group but leaves the 5-bromopyrimidin-2-amine, which is still a hazardous compound and must be disposed of as halogenated waste.

Protocol 2: Reductive Dehalogenation (for advanced users only)

Catalytic hydrogenation can be used to remove the bromine atom.

  • Methodology: Dissolve the compound in a suitable solvent (e.g., ethanol) and add a palladium catalyst (e.g., Pd/C). The mixture is then subjected to a hydrogen atmosphere.

  • Caveat: This reaction requires specialized equipment (hydrogenator) and careful handling of the flammable hydrogen gas and pyrophoric catalyst. The resulting benzyl-pyrimidin-2-amine is still an organic amine and should be disposed of as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of N-benzyl-5-bromopyrimidin-2-amine.

DisposalWorkflow Disposal Workflow for N-benzyl-5-bromopyrimidin-2-amine cluster_prep Initial Handling & Preparation cluster_segregation Waste Segregation cluster_disposal Final Disposal start Start: N-benzyl-5-bromopyrimidin- 2-amine Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Fume Hood start->fume_hood segregate Segregate Waste fume_hood->segregate halogenated Collect in 'Halogenated Organic Waste' Container segregate->halogenated Liquid/Solid Chemical solid_waste Collect Contaminated Solids (gloves, paper) Separately segregate->solid_waste Contaminated PPE/Supplies label_container Securely Seal and Label Container with Chemical Name and Hazard Symbols halogenated->label_container solid_waste->label_container store Store in Designated Hazardous Waste Area label_container->store professional_disposal Arrange for Disposal by Licensed Hazardous Waste Management Service store->professional_disposal

Caption: Disposal workflow for N-benzyl-5-bromopyrimidin-2-amine.

References

Handling

Safeguarding Researchers: A Comprehensive Guide to Handling N-benzyl-5-bromopyrimidin-2-amine

For laboratory professionals engaged in the vital work of drug discovery and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information fo...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug discovery and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for N-benzyl-5-bromopyrimidin-2-amine, a compound that, like many brominated aromatic amines, requires careful management. Adherence to these protocols is critical for ensuring personal safety, maintaining a secure laboratory environment, and ensuring regulatory compliance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling N-benzyl-5-bromopyrimidin-2-amine. All PPE should meet established standards, such as those from the National Institute for Occupational Safety and Health (NIOSH) in the United States or equivalent standards in other regions.

Protection TypeMinimum RequirementRecommended for High-Risk OperationsStandard
Eye/Face Protection ANSI-approved safety glasses with side shields.[3]Chemical splash goggles and a full-face shield worn over them, especially when there is a splash hazard.[3][4]ANSI Z87.1[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves should be inspected before use and changed immediately upon contamination.[6]Double-gloving with a compatible material. Consult the glove manufacturer's resistance guide for extended contact.[3]ASTM F739 or EN 374
Body Protection A flame-resistant lab coat, long pants, and closed-toe/heel shoes.[3]A chemical-resistant apron over a lab coat. For larger quantities or increased risk of splash, a chemical-resistant suit may be necessary.[7]N/A
Respiratory Protection Work must be conducted in a certified chemical fume hood to prevent inhalation exposure.[3][5]If dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved air-purifying respirator with an appropriate cartridge is required.NIOSH or EN 143 approved

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling N-benzyl-5-bromopyrimidin-2-amine is crucial to minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure a current Safety Data Sheet (SDS) for a similar compound (e.g., 2-Amino-5-bromopyrimidine) is accessible.

  • Verify that a certified chemical fume hood is operational.[3]

  • Ensure that an eyewash station and safety shower are readily available and unobstructed.[8][9]

  • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[5]

  • Don all required PPE as specified in the table above.[3]

2. Weighing and Transfer:

  • To minimize the generation of dust, handle the solid compound with care.[5]

  • Use anti-static weigh paper or a tared container for weighing.[5]

  • Employ a spatula for all transfers of the solid material.[5]

3. Solution Preparation:

  • If preparing a solution, slowly add the solid N-benzyl-5-bromopyrimidin-2-amine to the solvent to prevent splashing.[3][5]

  • Keep containers capped when not in use.[5]

4. Post-Handling:

  • Decontaminate all glassware and the work surface within the fume hood.[3]

  • Properly doff PPE, avoiding contact with the outer surfaces of gloves.[3]

  • Wash hands thoroughly with soap and water after handling is complete.[5]

  • Any contaminated clothing should be removed immediately and laundered before reuse.[5]

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste containing N-benzyl-5-bromopyrimidin-2-amine must be treated as hazardous waste.[5] Never dispose of this chemical down the drain or in the regular trash.[2]

1. Waste Segregation:

  • All waste containing this compound must be classified as "Hazardous Waste."[2]

  • Specifically, it should be segregated as "Halogenated Organic Waste" and kept separate from non-halogenated waste streams to ensure proper disposal.[1]

2. Waste Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, gloves, and other disposable materials in a dedicated, clearly labeled solid hazardous waste container.[2][3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2][5]

3. Container Management:

  • Use a designated, leak-proof, and compatible waste container (e.g., polyethylene).[2]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "N-benzyl-5-bromopyrimidin-2-amine," and appropriate hazard pictograms.[2]

  • Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area.[1]

4. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal service.[5]

  • The recommended method of disposal for brominated organic compounds is high-temperature incineration at a permitted facility equipped with an afterburner and scrubber.[2][5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review SDS of Similar Compound prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Carefully prep3->handle1 handle2 Transfer with Spatula handle1->handle2 disp1 Segregate as Halogenated Waste handle1->disp1 handle3 Prepare Solution (if needed) handle2->handle3 handle2->disp1 clean1 Decontaminate Surfaces & Glassware handle3->clean1 handle3->disp1 clean2 Doff PPE Correctly clean1->clean2 clean1->disp1 clean3 Wash Hands Thoroughly clean2->clean3 disp2 Collect in Labeled Container disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of N-benzyl-5-bromopyrimidin-2-amine.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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